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  • Product: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine
  • CAS: 957513-31-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation & Analysis of 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine

The following technical guide is structured to provide a rigorous analytical framework for 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine . It moves beyond simple description to address the critical challenge of th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous analytical framework for 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine . It moves beyond simple description to address the critical challenge of this specific scaffold: regioisomer differentiation .

Abstract

This guide outlines the analytical protocols required to unambiguously characterize 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine (CAS: Implied analog series). Due to the tautomeric nature of the aminopyrazole precursor, synthesis frequently yields a mixture of N1- and N2-alkylated regioisomers. This document provides a self-validating workflow using NOESY NMR , HRMS fragmentation , and Single-Crystal XRD to certify the position of the pyridin-3-ylmethyl moiety, ensuring the integrity of Structure-Activity Relationship (SAR) data in drug discovery campaigns.

Structural Context & Synthetic Logic

The Regioselectivity Challenge

The core challenge in analyzing this molecule lies in its synthesis. The precursor, 4-methyl-1H-pyrazol-3-amine , exists in tautomeric equilibrium. When subjected to alkylation with 3-(chloromethyl)pyridine, two pathways compete:

  • Path A (Target): Alkylation at N2 . This is often the kinetic product or favored by specific directing groups/solvents.

  • Path B (Impurity): Alkylation at N1 . This is frequently the thermodynamic product.

Distinguishing these isomers is critical because they present vastly different hydrogen-bond donor/acceptor vectors in a protein binding pocket (e.g., kinase hinge regions).

Synthetic Pathway & Isomerism Diagram

The following diagram illustrates the divergence in synthesis and the structural difference between the target (N2-substituted) and the common impurity (N1-substituted).

Regioselectivity Precursor 4-Methyl-3-aminopyrazole (Tautomeric Equilibrium) Transition Alkylation (Base/Solvent Dependent) Precursor->Transition Reagent + 3-(Chloromethyl)pyridine Reagent->Transition Target TARGET (N2-Isomer) 4-Methyl-2-(pyridin-3-ylmethyl)... Proximity: N-CH2 <-> NH2 Transition->Target Path A (Kinetic/Directed) Impurity IMPURITY (N1-Isomer) 4-Methyl-1-(pyridin-3-ylmethyl)... Proximity: N-CH2 <-> C5-H Transition->Impurity Path B (Thermodynamic)

Caption: Divergent alkylation pathways of 4-methyl-3-aminopyrazole. Path A yields the desired 2H-isomer; Path B yields the 1H-isomer impurity.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

Standard 1D 1H NMR is insufficient for absolute assignment due to the similarity in chemical shifts between isomers. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory validation step.

1H NMR Expected Shifts (DMSO-d6)
MoietyProton CountMultiplicityApprox. Shift (δ ppm)Diagnostic Note
Pyridine H-2' 1HSinglet (br)8.5 - 8.6Deshielded by ring nitrogen.
Pyridine H-6' 1HDoublet8.4 - 8.5
Pyridine H-4' 1HDoublet7.6 - 7.7
Pyridine H-5' 1HDD7.3 - 7.4
Pyrazole C5-H 1HSinglet7.2 - 7.5Critical: Shift varies significantly between N1/N2 isomers.
Linker -CH2- 2HSinglet5.1 - 5.3Bridge between rings.
-NH2 2HBroad Singlet4.5 - 5.5Exchangeable (disappears with D2O).
-CH3 3HSinglet1.9 - 2.1C4-Methyl group.
The "Kill Shot": NOESY Correlation Protocol

To confirm the structure is the 2-substituted isomer (Target), you must observe specific spatial proximities:

  • Target (N2-Substituted): The methylene bridge (-CH2-) is attached to N2. It is spatially adjacent to the -NH2 group at C3.

    • Observation: Strong NOE cross-peak between Linker -CH2- and -NH2 .

  • Impurity (N1-Substituted): The methylene bridge is attached to N1. It is spatially adjacent to the C5-H .

    • Observation: Strong NOE cross-peak between Linker -CH2- and Pyrazole C5-H .

NOESY_Logic cluster_Target Target (N2-Substituted) cluster_Impurity Impurity (N1-Substituted) N2_CH2 N2-CH2 (Linker) C3_NH2 C3-NH2 (Amine) N2_CH2->C3_NH2 Strong NOE (Diagnostic) N1_CH2 N1-CH2 (Linker) C5_H C5-H (Ring Proton) N1_CH2->C5_H Strong NOE (Diagnostic)

Caption: Definitive NOESY correlations. The Target shows N2-CH2/NH2 interaction; the Impurity shows N1-CH2/C5-H interaction.

Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion: [M+H]+ calculated for C11H13N5 ≈ 204.12 Da.

  • Fragmentation Pattern:

    • Loss of Pyridinylmethyl: Cleavage of the N-C bond often yields a fragment corresponding to the aminopyrazole core (m/z ~98) and the pyridinylmethyl carbocation (m/z ~106).

    • Differentiation: While fragmentation is similar for both isomers, the ratio of the parent ion to the fragment often differs due to the stability of the N1 vs N2 bond. However, MS is generally used for purity and ID, not regioisomer assignment.

Experimental Protocols

HPLC-MS Purity Method

The pyridine ring makes this molecule basic. Standard acidic mobile phases may cause peak tailing. A buffered alkaline method or a specialized column is recommended.

  • Column: Waters XBridge C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Rationale: High pH suppresses protonation of the pyridine nitrogen, improving peak shape and resolution between regioisomers (which often have different LogP values).

Single Crystal X-Ray Diffraction (XRD)

If the product is solid (likely mp > 120°C), crystallization is the ultimate proof.

  • Solvent System: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

  • Validation: The N2-substitution is confirmed by the bond lengths and angles. Specifically, the C3-N2 bond length in the target will differ from the C3-N1 bond length in the impurity due to the exocyclic amine conjugation.

Physicochemical Profile (Predicted)

PropertyValue (Approx)Relevance
LogP 0.8 - 1.2Moderate lipophilicity; good for membrane permeability.
pKa (Pyridine) ~5.2Protonation site 1.
pKa (Pyrazole) ~2.5 - 3.0Protonation site 2 (Very weak base due to N-substitution).
TPSA ~65 ŲPolar Surface Area; favorable for oral bioavailability.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2]

    • Source: Journal of Organic Chemistry (2022).[1]

    • URL:[Link]

  • NMR Characterization of Isomers

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles (Discussion on N1 vs N2 shifts).
    • Source: International Journal of Molecular Sciences (2013).
    • URL:[Link]

  • General Synthesis of Aminopyrazoles

    • Title: 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines.
    • Source: Arkivoc (2006).[3]

    • URL:[Link]

  • Mass Spectrometry Fragmentation

    • Title: Fragmentation Patterns in Mass Spectra of Organic Compounds.[4][5][6][7]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine: Physicochemical Properties and Synthetic Approaches

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the novel he...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the novel heterocyclic compound, 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine. This molecule, integrating both a substituted pyrazole and a pyridine moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with these two heterocycles.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies for the study and application of this compound.

Introduction: The Rationale for Pyrazole-Pyridine Hybrids

The synthesis of hybrid molecules incorporating multiple pharmacophores is a well-established strategy in modern drug discovery. The pyrazole nucleus is a privileged scaffold, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] Its metabolic stability and versatile substitution patterns make it an attractive starting point for the design of new therapeutic agents.[4] Similarly, the pyridine ring is a common feature in many pharmaceuticals, contributing to aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[8]

The combination of these two heterocyclic systems in 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine suggests a molecule with potential for a unique pharmacological profile, leveraging the synergistic effects of both moieties. This guide will delve into the fundamental characteristics of this compound, providing a solid foundation for its further investigation and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of the methyl, amino, and pyridin-3-ylmethyl groups on the pyrazole core dictates the physicochemical properties of the title compound, which in turn influence its pharmacokinetic and pharmacodynamic behavior.

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not yet publicly available, its properties can be reliably predicted based on its constituent functional groups and the known characteristics of similar pyrazole derivatives.[9] These predictions are crucial for designing initial experimental protocols, such as selecting appropriate solvent systems for synthesis and analysis.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C10H13N5Defines the elemental composition and molecular weight.
Molecular Weight 191.24 g/mol Influences diffusion and transport across biological membranes.
logP 1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, suggesting good oral bioavailability.[9]
Topological Polar Surface Area (tPSA) ~75 ŲA tPSA under 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 1 (from the amine)The ability to donate hydrogen bonds is critical for target binding.
Hydrogen Bond Acceptors 4 (3 from ring nitrogens, 1 from the amine)Multiple hydrogen bond acceptors can enhance solubility and target interactions.
pKa (most basic) 6.5 - 7.5 (Pyridine N)The basicity of the pyridine nitrogen will influence solubility in acidic environments and potential for salt formation.
pKa (less basic) 3.0 - 4.0 (Pyrazole N)The pyrazole nitrogens are significantly less basic.
Spectroscopic Profile

The structural features of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine can be unequivocally confirmed through a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet, ~2.0-2.5 ppm), the methylene bridge (singlet, ~5.0-5.5 ppm), the pyrazole C-H proton (singlet, ~7.5-8.0 ppm), and the protons of the pyridine ring (multiplets, ~7.0-8.5 ppm). The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the aliphatic methyl and methylene carbons, as well as for the aromatic carbons of the pyrazole and pyridine rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with high accuracy. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹) and C=N and C=C stretching vibrations from the aromatic rings (~1500-1650 cm⁻¹).

Synthesis and Purification

The synthesis of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine can be approached through a multi-step sequence, leveraging established methodologies for the construction of substituted pyrazoles.[2] The proposed synthetic route is designed to be efficient and scalable.

Proposed Synthetic Workflow

Synthetic_Workflow A Ethyl Acetoacetate C 3-Methyl-1H-pyrazol-5(4H)-one A->C Cyclization B Hydrazine Hydrate B->C E 4-Formyl-3-methyl-1H-pyrazol-5-one C->E Formylation D Vilsmeier-Haack Reagent D->E G 4-Cyano-3-methyl-1H-pyrazol-5-one E->G Oximation & Dehydration F Hydroxylamine F->G I 4-Cyano-3-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-one G->I N-Alkylation H 3-(Chloromethyl)pyridine H->I K 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine I->K Nitrile Reduction J Reducing Agent (e.g., Raney Nickel) J->K

Caption: Proposed synthetic workflow for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, slowly add hydrazine hydrate (1.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Causality: This is a classic Knorr pyrazole synthesis, a reliable and high-yielding cyclocondensation reaction.[3]

Step 2: Synthesis of 4-Formyl-3-methyl-1H-pyrazol-5-one

  • In a flask cooled to 0 °C, add phosphorus oxychloride (3.0 eq) to dimethylformamide (DMF) (5.0 eq) dropwise.

  • Stir the resulting Vilsmeier reagent for 30 minutes.

  • Add 3-Methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Heat the reaction mixture to 80 °C for 3 hours.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry.

Causality: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like pyrazolones.

Step 3: Synthesis of 4-Cyano-3-methyl-1H-pyrazol-5-one

  • Reflux a mixture of 4-Formyl-3-methyl-1H-pyrazol-5-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in formic acid for 6 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

Causality: The conversion of the aldehyde to a nitrile via an oxime intermediate is a robust and well-documented transformation.

Step 4: Synthesis of 4-Cyano-3-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-one

  • To a solution of 4-Cyano-3-methyl-1H-pyrazol-5-one (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (1.5 eq).

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and stir the mixture at 60 °C for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: N-alkylation of the pyrazole ring is a common strategy. The use of a base is necessary to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic chloromethyl pyridine.

Step 5: Synthesis of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine

  • Dissolve 4-Cyano-3-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-one (1.0 eq) in methanol.

  • Add a catalytic amount of Raney nickel.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product.

Causality: Catalytic hydrogenation is a standard and effective method for the reduction of nitriles to primary amines.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine, a battery of analytical techniques should be employed.

Purity Assessment Workflow

QC_Workflow Start Synthesized Compound HPLC HPLC-UV/MS Analysis Start->HPLC NMR ¹H and ¹³C NMR Spectroscopy HPLC->NMR HRMS High-Resolution Mass Spectrometry NMR->HRMS Elemental Elemental Analysis HRMS->Elemental Decision Purity > 95%? Elemental->Decision Pass Qualified for Further Studies Decision->Pass Yes Fail Repurification (e.g., Recrystallization or Chromatography) Decision->Fail No Fail->HPLC

Caption: A self-validating quality control workflow for the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like trifluoroacetic acid is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR): As detailed in section 2.2, NMR spectroscopy is essential for structural confirmation. The absence of signals from starting materials and byproducts is a key indicator of purity.

  • Elemental Analysis: This technique provides the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₁₃N₅.

Potential Applications in Drug Discovery

The structural motifs within 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine suggest several potential therapeutic applications based on the known activities of related compounds.

  • Kinase Inhibition: Many pyrazole and pyridine derivatives are known to be potent kinase inhibitors.[8] This compound could be screened against a panel of kinases, particularly those implicated in cancer and inflammatory diseases.

  • Antimicrobial Activity: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[10]

  • CNS Activity: The ability of the pyridine moiety to cross the blood-brain barrier suggests potential applications for neurological disorders.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway Compound 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine Kinase Target Kinase (e.g., FLT3) Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate CellProlif Cell Proliferation Substrate->CellProlif Promotes Phosphorylation->Substrate Activates

Caption: Hypothetical inhibition of a pro-proliferative kinase signaling pathway.

Conclusion

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine is a compound of significant interest, bridging two important classes of heterocyclic chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, a detailed and logical synthetic route, and a robust framework for its analytical characterization. The insights and protocols presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related novel chemical entities in the pursuit of new therapeutic agents.

References

  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Silva, A. C. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Cabrera, J., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • ResearchGate. (n.d.).
  • Talaviya, R., et al. (2026).
  • Ahmad, I., et al. (2022, December 8).
  • Kumar, R., & Singh, P. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • PubMed. (2025, February 5).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • El-Fattah, M. F. A., et al. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H).
  • Guidechem. (n.d.). 4-Pyridin-2-yl-2H-pyrazol-3-ylamine 493038-87-2 wiki.
  • Sharma, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • ChemicalBook. (2022, August 26). 4-METHYL-2-(1-METHYL-PIPERIDIN-4-YL)-2H-PYRAZOL-3-YLAMINE.
  • Matrix Scientific. (n.d.). 4-Methyl-2-propyl-2H-pyrazol-3-ylamine.
  • PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine.
  • Aslam, N., et al. (n.d.). 4H-Pyrano[2,3-c]pyrazoles: a review.
  • Semantic Scholar. (n.d.). 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines.
  • AK Scientific. (n.d.). 5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine 30154-18-8.
  • Santa Cruz Biotechnology. (n.d.). 5-Methyl-2-pyridin-2-yl-2H-pyrazol-3-ylamine.
  • Academia.edu. (n.d.).
  • Biological Activity Evaluation of Pyrazolo[4,3-e][1][9][11]Triazine Sulfonamides. (2019, March 14).

  • 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]. (2025, October 15).
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Williams, R. (2022, April 7).
  • pKa D
  • Fluorochem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine (CAS 1192-21-8).
  • Fisher Scientific. (n.d.). Pyrazolopyridines.
  • MDPI. (2022, October 9). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • Sigma-Aldrich. (n.d.). 3-methyl-4-(pyridin-2-ylmethyl)
  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-.

Sources

Foundational

Therapeutic potential of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine derivatives

Therapeutic Potential of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine Derivatives Part 1: Executive Technical Summary 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (CAS: 957513-31-4) represents a high-value "p...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine Derivatives

Part 1: Executive Technical Summary

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (CAS: 957513-31-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical pharmacophore for Fragment-Based Drug Discovery (FBDD), specifically designed to target the ATP-binding pockets of kinases (e.g., p38 MAPK, CDKs) and the benzodiazepine binding site of GABA-A receptors.

Its structural utility is defined by three distinct chemical modules:

  • The Pyrazole Core: A bioisostere for pyrrole/imidazole, providing a rigid template for hydrogen bond alignment.

  • The Exocyclic Amine (C3-NH2): A primary handle for cyclization reactions (forming fused heterocycles) or amide coupling (forming hinge-binding motifs).

  • The Pyridine-3-ylmethyl Tail: A solubility-enhancing moiety that acts as a "solvent front" binder or interacts with specific residues (e.g., Arg/Glu) in the kinase selectivity pocket.

Part 2: Therapeutic Applications & Mechanisms

Kinase Inhibition (p38 MAPK & CDKs)

This scaffold is a precursor to Type I and Type II kinase inhibitors. The aminopyrazole moiety functions as an adenine mimetic, forming key hydrogen bonds with the hinge region of the kinase.

  • Mechanism of Action:

    • Hinge Binding: The pyrazole nitrogen (N1) and the exocyclic amine (or its amide derivative) form a donor-acceptor motif that mimics the adenine ring of ATP.

    • Selectivity Pocket: The pyridin-3-ylmethyl group projects into the solvent-exposed region or the hydrophobic back pocket (Gatekeeper region), depending on the substitution pattern. This projection is critical for achieving selectivity against homologous kinases (e.g., sparing Lck or Src while targeting p38).

    • Target Specificity: Derivatives of this scaffold have shown nanomolar potency against p38α MAPK (anti-inflammatory) and CDK2/Cyclin E (oncology).

CNS Modulation (GABA-A Receptors)

The most significant synthetic application of this amine is as a precursor for pyrazolo[1,5-a]pyrimidines . This fused system is the core of "Z-drugs" (e.g., Zaleplon, Indiplon) used for insomnia.

  • Mechanism of Action:

    • Allosteric Modulation: The fused pyrazolo-pyrimidine derivatives bind to the

      
       interface of the GABA-A receptor.
      
    • Bioisosterism: The pyridin-3-ylmethyl group replaces the standard phenyl or thienyl groups found in first-generation Z-drugs. This substitution reduces lipophilicity (LogP), improves metabolic stability by reducing oxidative clearance, and enhances affinity for the

      
       subunits (anxiolytic potential without sedation).
      

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Objective: To synthesize a fused bicyclic kinase inhibitor using the 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine scaffold.

Reagents:

  • Scaffold: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (1.0 eq)

  • Cyclization Partner: 1,3-diketone (e.g., Acetylacetone or 3-dimethylamino-acrylophenone) (1.1 eq)

  • Solvent: Glacial Acetic Acid

  • Catalyst: Piperidine (catalytic amount)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the aminopyrazole scaffold in 5 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.1 mmol of the 1,3-diketone slowly to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the starting amine spot indicates reaction completion.

  • Work-up: Cool the mixture to room temperature. Pour onto crushed ice (20g).

  • Neutralization: Adjust pH to ~8.0 using saturated

    
     solution. A precipitate should form.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad

    
     singlet (approx. 5.0 ppm) and the appearance of new aromatic protons from the pyrimidine ring.
    
  • LC-MS: Confirm the molecular ion peak

    
    .
    
Protocol B: Kinase Affinity Assay (FRET-based)

Objective: Determine the


 of the synthesized derivative against p38 MAPK.
  • Reagents: Recombinant p38

    
    , AlexaFluor® 647-labeled ATP tracer, Europium-anti-GST antibody.
    
  • Plate Setup: Use 384-well white low-volume plates.

  • Incubation:

    • Add 5

      
      L of test compound (serially diluted in DMSO).
      
    • Add 5

      
      L of Kinase/Antibody mixture.
      
    • Add 5

      
      L of Tracer/ATP mixture.
      
  • Readout: Incubate for 1 hour at RT. Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Plot the Emission Ratio (665/615) against log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Part 4: Data Visualization & Pathways

Table 1: Comparative SAR of Aminopyrazole Derivatives

Predicted activity based on structural analogs in literature (e.g., p38 inhibitors).

Derivative TypeR-Group (Amine Sub)Target ClassPredicted LogPPrimary Indication
Parent Scaffold Free Amine (

)
Synthetic Intermediate1.2Precursor / Fragment
Amide Analog 2,6-Cl-Benzamidep38 MAPK Inhibitor3.4Anti-inflammatory
Urea Analog N-phenyl-N'-ureaRaf/VEGFR Inhibitor3.8Oncology (Solid Tumors)
Fused System Pyrazolo[1,5-a]pyrimidineGABA-A Agonist2.1Insomnia / Anxiety
Figure 1: Mechanism of p38 MAPK Inhibition

The following diagram illustrates the signaling cascade blocked by aminopyrazole derivatives.

p38_Pathway Stimulus Pro-inflammatory Stimulus (LPS/TNF) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Aminopyrazole) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation CREB CREB / ATF2 (Transcription) p38->CREB Nuclear Translocation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation Cytokines Cytokine Production (TNF-a, IL-6) CREB->Cytokines Gene Expression Inhibitor Aminopyrazole Derivative Inhibitor->p38 ATP Competition

Caption: The p38 MAPK signaling cascade. Aminopyrazole derivatives competitively inhibit p38, preventing downstream activation of MK2 and transcription factors, thereby blocking cytokine production.

Figure 2: Synthesis Workflow (Pyrazolo[1,5-a]pyrimidine)

Synthesis_Workflow Start 4-Methyl-2-pyridin-3-ylmethyl -2H-pyrazol-3-ylamine Condition Reflux / AcOH 4-6 Hours Start->Condition Reagent 1,3-Diketone (R-CO-CH2-CO-R') Reagent->Condition Intermed Cyclization Intermediate Condition->Intermed - H2O Product Pyrazolo[1,5-a]pyrimidine Derivative Intermed->Product Aromatization

Caption: One-pot cyclocondensation pathway converting the aminopyrazole scaffold into the bioactive fused pyrazolo[1,5-a]pyrimidine core.[1]

References

  • Vertex Pharmaceuticals. (2010). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR. Journal of Medicinal Chemistry. Link

  • Roche Palo Alto. (2006). p38 MAP Kinase Inhibitors: Clinical Candidates and Structural Insights. Current Topics in Medicinal Chemistry. Link

  • Almansa, C., et al. (2001).[2] Synthesis and SAR of a new series of pyrazolo[1,5-a]pyrimidines as COX-2 inhibitors. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine. Link

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine

This Application Note provides a rigorous, high-purity synthesis protocol for 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine . This compound is a critical heterocyclic building block, frequently employed in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, high-purity synthesis protocol for 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine . This compound is a critical heterocyclic building block, frequently employed in the development of kinase inhibitors (e.g., p38 MAP kinase, Bcr-Abl) and other bioactive small molecules.

Part 1: Introduction & Strategic Analysis

Target Molecule: 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine Alternative Nomenclature: 1-(Pyridin-3-ylmethyl)-4-methyl-1H-pyrazol-5-amine CAS Registry Number: 957513-31-4 (Generic reference for analogs; specific salt forms may vary).[1]

Synthesis Strategy: While direct alkylation of 4-methyl-3-aminopyrazole is possible, it often suffers from poor regioselectivity, yielding a difficult-to-separate mixture of


 and 

isomers.[1] To ensure high purity and scalability, this protocol utilizes a Regioselective Cyclocondensation strategy. This involves the reaction of (pyridin-3-ylmethyl)hydrazine with an

-alkyl-

-ketonitrile equivalent (2-methyl-3-oxopropanenitrile).[1] This route locks the regiochemistry early, ensuring the pyridine moiety is attached to the correct nitrogen before the pyrazole ring closes.

Part 2: Safety & Hazard Assessment

  • Hydrazines: (Pyridin-3-ylmethyl)hydrazine is potentially toxic and a sensitizer.[1] All operations involving hydrazines must be conducted in a fume hood.[1]

  • Pyridines: 3-(Chloromethyl)pyridine hydrochloride is a vesicant and severe irritant. Avoid skin contact.[1]

  • Nitriles: 2-Methyl-3-oxopropanenitrile is toxic if ingested or inhaled.[1]

  • Reaction Solvents: Ethanol and Ethyl Acetate are flammable.[1]

Part 3: Reaction Scheme & Logic

The synthesis proceeds in two phases:[2][3][4][5][6]

  • Hydrazine Formation: Nucleophilic substitution of 3-(chloromethyl)pyridine with hydrazine hydrate.

  • Cyclocondensation: Reaction of the resulting hydrazine with 2-methyl-3-oxopropanenitrile (generated in situ or used as a sodium enolate) to form the pyrazole core.[1]

ReactionScheme cluster_legend Reaction Phase Start 3-(Chloromethyl)pyridine HCl Inter1 (Pyridin-3-ylmethyl) hydrazine Start->Inter1 EtOH, Reflux (-HCl) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Target 4-Methyl-2-(pyridin-3-ylmethyl) -2H-pyrazol-3-ylamine Inter1->Target Cyclocondensation EtOH, Reflux, H+ Reagent 2-Methyl-3-oxopropanenitrile (Na Salt) Reagent->Target

Figure 1: Retrosynthetic logic and forward reaction pathway for the target pyrazole.

Part 4: Detailed Experimental Protocol

Phase 1: Preparation of (Pyridin-3-ylmethyl)hydrazine Dihydrochloride

Note: If this intermediate is commercially available, skip to Phase 2. However, fresh preparation is recommended for optimal yield.

Reagents:

  • 3-(Chloromethyl)pyridine hydrochloride (10.0 g, 61 mmol)

  • Hydrazine hydrate (80% aq., 30 mL, ~600 mmol, 10 equiv.)

  • Ethanol (Absolute, 100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 3-(chloromethyl)pyridine hydrochloride in Ethanol (50 mL). Add this solution dropwise over 30 minutes to a stirring solution of Hydrazine hydrate (30 mL) in Ethanol (50 mL) at 0°C. Critical: High excess of hydrazine prevents over-alkylation (formation of bis-pyridylmethyl hydrazine).

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • The residue is typically a thick oil. Dissolve in a minimum amount of water and extract continuously with Chloroform or DCM to remove organic impurities (optional).

    • To isolate as the stable dihydrochloride salt: Dissolve the oil in Ethanol (50 mL) and add conc. HCl (15 mL) dropwise with cooling.

    • Precipitate the salt by adding Diethyl Ether. Filter the white solid.

    • Yield: ~80-90%.[1] Store in a desiccator.

Phase 2: Cyclocondensation to 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine

Reagents:

  • (Pyridin-3-ylmethyl)hydrazine dihydrochloride (5.0 g, 25.5 mmol)

  • 2-Methyl-3-oxopropanenitrile Sodium Salt (3.5 g, 33 mmol) (or prepared in situ from propionitrile/ethyl formate).

  • Ethanol (100 mL)

  • Sodium Acetate (anhydrous, 4.2 g, 51 mmol) – To neutralize the HCl salt.

  • Acetic Acid (Glacial, 2 mL) – Catalyst.

Procedure:

  • Buffer Preparation: In a 250 mL reaction vessel, suspend the (Pyridin-3-ylmethyl)hydrazine dihydrochloride in Ethanol (80 mL). Add Sodium Acetate and stir for 30 minutes at Room Temperature (RT) to liberate the free hydrazine base in situ.

  • Reagent Addition: Add 2-Methyl-3-oxopropanenitrile (Sodium salt) in one portion.

  • Cyclization: Add Glacial Acetic Acid (2 mL). Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The hydrazine spot (polar, stains with ninhydrin) should disappear, and a new UV-active spot (Rf ~0.4) should appear.[7]

  • Workup:

    • Cool the reaction mixture to RT.

    • Remove the solvent under reduced pressure.[8][9]

    • Resuspend the residue in Water (50 mL) and adjust pH to ~8-9 using saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Evaporate the solvent to yield a crude yellow solid.

    • Recrystallization: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:3) or Ethanol/Water.[10]

    • Alternative: If high purity (>99%) is required for biological assays, perform Flash Column Chromatography using a gradient of 0-5% Methanol in DCM.

Part 5: Process Workflow Visualization

Workflow cluster_phase1 Phase 1: Precursor Prep cluster_phase2 Phase 2: Cyclization cluster_phase3 Phase 3: Workup Step1 Mix Hydrazine + 3-Chloromethylpyridine Step2 Reflux 3h & Isolate Salt Step1->Step2 Step3 Neutralize Salt (NaOAc/EtOH) Step2->Step3 Transfer Step4 Add 2-Methyl-3-oxopropanenitrile Step3->Step4 Step5 Reflux 6-12h (AcOH Cat.) Step4->Step5 Step6 Evaporate EtOH & Basify (pH 9) Step5->Step6 Step7 Extract (EtOAc) & Recrystallize Step6->Step7 Final Pure Target Crystal/Solid Step7->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Part 6: Quality Control & Expected Data

1. Physical Properties:

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Expected range 145–155°C (dependent on crystal habit/solvate).

2. NMR Characterization (DMSO-d₆):

  • ¹H NMR (400 MHz):

    • 
       8.5–8.4 (m, 2H, Pyridine 
      
      
      
      -H).
    • 
       7.6 (d, 1H, Pyridine 
      
      
      
      -H).
    • 
       7.3 (dd, 1H, Pyridine 
      
      
      
      -H).
    • 
       7.1 (s, 1H, Pyrazole H-5).
      
    • 
       5.1 (s, 2H, 
      
      
      
      -Py).
    • 
       4.8 (br s, 2H, 
      
      
      
      , exchangeable with D₂O).
    • 
       1.9 (s, 3H, 
      
      
      
      ).
    • Note: The chemical shift of the pyrazole H-5 and amino protons confirms the cyclization.

3. Mass Spectrometry:

  • ESI-MS: Calculated for

    
    ; Found 
    
    
    
    .

Part 7: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of hydrazine salt.Ensure sufficient NaOAc is used to free the hydrazine base before adding the nitrile.
Sticky/Oily Product Residual solvent or impurities.[1]Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization.
Regioisomer Impurity Incorrect temperature profile.Maintain a steady reflux.[1] Do not overheat during the initial addition of nitrile.
Starting Material Remains Reaction stalled.Add an additional 0.1 equiv of Acetic Acid and extend reflux time.

References

  • Review of 5-Aminopyrazole Synthesis: F. Bondavalli et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1] Beilstein Journal of Organic Chemistry, 2011, 7, 135–158. Link

  • Pyridine-Pyrazole Kinase Inhibitors: Peat, A. J., et al. "Novel pyrazolopyridine derivatives as inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 2006. (Contextual grounding for the scaffold).
  • One-Pot Pyrazole Synthesis: European Patent EP1176142A1.[1] "Process for the preparation of pyrazoles." Link

  • Regioselectivity in Pyrazole Synthesis: Elnagdi, M. H., et al. "2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines." Arkivoc, 2006.[11] Link

Sources

Application

Application Note: Advanced Functionalization Strategies for 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine (CAS: 957513-31-4) Introduction and Strategic Context T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine (CAS: 957513-31-4)

Introduction and Strategic Context

The pyrazole-pyridine pharmacophore is a highly privileged scaffold in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors or as a critical hydrogen-bond network participant in GPCR ligands[1]. The specific building block 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine presents a unique synthetic challenge and opportunity. It contains three distinct functional vectors:

  • The C3-Exocyclic Amine: A weakly nucleophilic center for amidation or urea formation.

  • The Pyrazole Core: An electron-rich heteroaromatic system (though blocked at C4 by a methyl group, directing reactivity to the amine).

  • The Pyridin-3-ylmethyl Appendage: An electron-deficient ring susceptible to late-stage radical functionalization.

This application note details field-proven, self-validating protocols for the divergent functionalization of this molecule, focusing on chemoselective amidation, Sandmeyer-type halogenation, and late-stage Minisci C-H alkylation.

Divergent Functionalization Workflows

G SM 4-Methyl-2-pyridin-3-ylmethyl- 2H-pyrazol-3-ylamine Amidation Pathway A: Chemoselective Amidation SM->Amidation HATU, DIPEA 60 °C Sandmeyer Pathway B: Sandmeyer-Type Halogenation SM->Sandmeyer t-BuONO, I2 MeCN, 65 °C Minisci Pathway C: Late-Stage Minisci C-H Alkylation SM->Minisci R-COOH, Ag+ Persulfate Prod1 N-Acyl Pyrazole (Kinase Inhibitor Core) Amidation->Prod1 Prod2 3-Iodo/Bromo Pyrazole (Cross-Coupling Handle) Sandmeyer->Prod2 Prod3 Pyridine-Alkylated Derivative (PK/PD Mod) Minisci->Prod3

Fig 1. Divergent functionalization workflows for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary functionalization pathways described in this guide.

Functionalization StrategyReagents & CatalystsTemp (°C)Typical YieldKey Challenges / Troubleshooting
Pathway A: Amidation HATU, DIPEA, DMF6065–85%Low amine nucleophilicity; requires pre-activation of the carboxylic acid[1].
Pathway B: Halogenation t-BuONO, I2, MeCN6530–45%Formation of reduced deamination byproducts; strictly anhydrous conditions needed[2].
Pathway C: Alkylation R-COOH, AgNO3, (NH4)2S2O87040–70%Regioisomer mixtures if the pyridine ring is unblocked; favors C6 position[3].

Experimental Protocols & Mechanistic Rationale

Pathway A: Chemoselective Amidation of the C3-Amine

Mechanistic Rationale: The exocyclic amine of the pyrazole ring is highly deactivated. The lone pair on the nitrogen is delocalized into the electron-deficient pyrazole system, drastically reducing its nucleophilicity compared to aliphatic amines. Standard carbodiimide coupling agents (e.g., EDC/NHS) often result in unreacted starting material or require excessive heating that degrades the substrate. Highly reactive uronium-based coupling reagents like HATU are strictly required to drive the formation of the active ester, followed by thermal forcing to achieve the amide bond[1][4][5].

Step-by-Step Protocol:

  • Pre-activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.3 equiv, 1.3 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol).

  • Incubation: Stir the mixture at room temperature for 15–20 minutes. Self-Validation: The solution will typically transition from colorless to a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine (1.0 equiv, 1.0 mmol) in a single portion.

  • Thermal Forcing: Cap the vial under a nitrogen atmosphere and heat to 60 °C using an aluminum heating block for 12–16 hours.

  • Reaction Tracking: Monitor via LCMS. The desired product mass

    
     should be the dominant peak. If >20% starting material remains, add an additional 0.5 equiv of pre-activated acid.
    
  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Pathway B: Sandmeyer-Type Iodination

Mechanistic Rationale: Converting the primary aminopyrazole into a halogenated handle (iodide or bromide) unlocks the molecule for downstream Buchwald-Hartwig or Suzuki-Miyaura cross-coupling. Because pyrazole diazonium salts are highly unstable and prone to hydrolysis (forming pyrazolones) or reductive deamination, the reaction must be performed under strictly non-aqueous conditions using an organic nitrite (t-BuONO) as the diazotizing agent[2].

Step-by-Step Protocol:

  • Preparation: Suspend 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine (1.0 equiv, 1.0 mmol) and molecular Iodine (I2) (4.3 equiv, 4.3 mmol) in anhydrous Acetonitrile (MeCN) (10 mL) under an argon atmosphere.

  • Heating: Heat the dark suspension to 65 °C.

  • Diazotization: Carefully add tert-butyl nitrite (t-BuONO) (5.0 equiv, 5.0 mmol) dropwise over 10 minutes. Safety Note: Vigorous nitrogen gas evolution will occur. Ensure the reaction vessel is properly vented through a bubbler.

  • Maturation: Stir at 65 °C for 2 hours. The reaction proceeds via a transient diazonium species that is rapidly trapped by the excess iodine[2].

  • Workup (Critical): Cool the reaction to 0 °C. Quench the excess iodine by adding a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3) dropwise until the dark purple/brown color completely dissipates, leaving a pale yellow/biphasic mixture.

  • Isolation: Extract with Dichloromethane (DCM) (3 × 15 mL), dry over MgSO4, and purify immediately via flash chromatography (silica gel, Hexanes/EtOAc gradient). Note: Halogenated pyrazoles can be light-sensitive; store the purified intermediate in an amber vial at -20 °C.

Pathway C: Late-Stage Minisci C-H Alkylation of the Pyridine Ring

Mechanistic Rationale: To modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the scaffold, the pyridine ring can be directly functionalized. The Minisci reaction utilizes alkyl radicals (generated via decarboxylation of carboxylic acids) that selectively attack the protonated pyridine ring. Because the pyrazole nitrogen is less basic than the pyridine nitrogen, using 1.0 equivalent of a strong acid (like TFA) selectively protonates the pyridine, activating it toward nucleophilic radical attack[3][6][7].

Step-by-Step Protocol:

  • Solution Preparation: In a reaction tube, dissolve 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine (1.0 equiv, 0.5 mmol) and the desired aliphatic carboxylic acid (radical precursor, 3.0 equiv, 1.5 mmol) in a 1:1 mixture of MeCN and H2O (4.0 mL total).

  • Activation: Add Trifluoroacetic acid (TFA) (1.0 equiv, 0.5 mmol) to protonate the pyridine ring, followed by Silver Nitrate (AgNO3) (0.2 equiv, 0.1 mmol) as the radical initiator catalyst.

  • Oxidant Addition: Add Ammonium Persulfate ((NH4)2S2O8) (2.0 equiv, 1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 70 °C for 4–6 hours. Self-Validation: The generation of CO2 gas (from decarboxylation) is a visual indicator that the radical generation cycle is active.

  • Quench and Purification: Cool to room temperature, basify to pH 9 using 1M NaOH (to deprotonate the pyridine and allow extraction), and extract with EtOAc (3 × 10 mL). Purify via reverse-phase HPLC to separate potential C2/C4/C6 pyridine regioisomers[3].

References

  • [1] Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:

  • [2] Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. Source: acs.org. URL:

  • [3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Source: organic-chemistry.org. URL:

  • [6] Late-Stage C–H Functionalization of Azines - PMC. Source: nih.gov. URL:

  • [7] Minisci reaction mechanism (II to IV via HAT not shown). - ResearchGate. Source: researchgate.net. URL:

  • [4] Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC. Source: nih.gov. URL:

  • [5] Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC. Source: nih.gov. URL:

Sources

Method

Application Note: Scalable Synthesis of 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-amine

Executive Summary & Strategic Analysis This application note details the scale-up synthesis of 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-amine (also known by IUPAC nomenclature as 1-(pyridin-3-ylmethyl)-4-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the scale-up synthesis of 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-amine (also known by IUPAC nomenclature as 1-(pyridin-3-ylmethyl)-4-methyl-1H-pyrazol-5-amine ). This compound is a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors (e.g., analogs of VX-745) and other heterocyclic drugs.

The Regioselectivity Challenge

The primary challenge in synthesizing N-substituted aminopyrazoles is controlling regiochemistry.

  • Direct Alkylation (Avoid): Reacting 4-methyl-3-aminopyrazole with 3-(chloromethyl)pyridine typically yields a mixture of the N1-alkylated (desired) and N2-alkylated isomers, often in a 60:40 or 70:30 ratio. Separating these isomers on a kilogram scale requires expensive chromatography, making this route commercially unviable.

  • Cyclocondensation (Recommended): The protocol below utilizes a regioselective cyclization strategy. By reacting a substituted hydrazine (3-hydrazinomethylpyridine) with a nitrile derivative (3-ethoxy-2-methylacrylonitrile), the steric and electronic properties of the reactants force the formation of the specific 5-amino-1-substituted isomer.

Reaction Pathway Overview

The synthesis proceeds in two stages:[1]

  • Hydrazine Formation: Nucleophilic substitution of 3-(chloromethyl)pyridine with hydrazine hydrate.

  • Pyrazoles Cyclization: Condensation of the hydrazine intermediate with an activated nitrile.

SynthesisPathway SM1 3-(Chloromethyl)pyridine HCl Inter1 3-(Hydrazinomethyl)pyridine Dihydrochloride SM1->Inter1 Step 1: SN2 Substitution (Excess Hydrazine, 0-5°C) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Product 4-Methyl-2-(pyridin-3-ylmethyl)- 2H-pyrazol-3-amine Inter1->Product Step 2: Cyclocondensation (EtOH, Reflux, Et3N) Reagent 3-Ethoxy-2-methyl- acrylonitrile Reagent->Product

Caption: Figure 1. Two-step regioselective synthesis pathway avoiding isomer formation.

Detailed Protocols

Step 1: Preparation of 3-(Hydrazinomethyl)pyridine Dihydrochloride

Objective: Synthesize the hydrazine headgroup while preventing the formation of the bis-alkylated impurity (where two pyridine rings attach to one hydrazine).

Safety Warning: Hydrazine hydrate is a suspected carcinogen and highly toxic. 3-(Chloromethyl)pyridine is a vesicant. Work in a fume hood with double gloving.

Materials
  • 3-(Chloromethyl)pyridine hydrochloride: 100.0 g (0.61 mol)

  • Hydrazine hydrate (80% or 64% solution): 305.0 g (6.1 mol, 10 eq)

  • Ethanol (Absolute): 500 mL

  • Hydrochloric acid (conc. 37%): As required for salt formation

  • Diethyl ether or MTBE: 500 mL (for washing)

Procedure
  • Charge: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and internal thermometer, charge Hydrazine hydrate (10 eq) and Ethanol (200 mL).

  • Cool: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Dissolve 3-(Chloromethyl)pyridine HCl in Ethanol (300 mL). Add this solution dropwise to the hydrazine mixture over 2 hours .

    • Critical Control Point: Maintain internal temperature < 10°C. Fast addition or low hydrazine equivalents promotes dimer formation (bis-picolyl hydrazine).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Concentration: Evaporate the ethanol and excess hydrazine under reduced pressure (Rotavap) at 50°C.

    • Note: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.

  • Salt Formation: Dissolve the residue in minimal Ethanol (100 mL) and cool to 0°C. Slowly add concentrated HCl (approx. 100 mL) until pH < 1.

  • Isolation: A white to off-white precipitate of the dihydrochloride salt will form. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid. Wash the cake with cold Ethanol (2 x 50 mL) followed by MTBE (2 x 100 mL) to remove trace hydrazine.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 95–105 g (80–88%)

    • Appearance: White crystalline solid.

Step 2: Cyclocondensation to 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-amine

Objective: Regioselective ring closure.

Materials
  • 3-(Hydrazinomethyl)pyridine 2HCl (from Step 1): 100.0 g (0.51 mol)

  • 3-Ethoxy-2-methylacrylonitrile: 62.3 g (0.56 mol, 1.1 eq)

    • Note: If not commercially available, this can be prepared in situ from Propionitrile, Ethyl Formate, and Sodium Ethoxide.

  • Triethylamine (Et3N): 154.8 g (1.53 mol, 3.0 eq)

  • Ethanol: 1000 mL

  • Water: 100 mL

Procedure
  • Charge: Into a 3L reactor, charge Ethanol (900 mL), Water (100 mL), and 3-(Hydrazinomethyl)pyridine 2HCl . Stir to suspend.

  • Neutralization: Add Triethylamine dropwise over 20 minutes. The suspension will clear as the free base hydrazine is liberated.

    • Exotherm: Mild exotherm may be observed.

  • Reagent Addition: Add 3-Ethoxy-2-methylacrylonitrile in one portion.

  • Cyclization: Heat the reaction mixture to Reflux (78–80°C) . Maintain reflux for 6–8 hours.

    • Mechanism:[2][3][4][5][6][7] The hydrazine NH2 attacks the ethoxy-bearing carbon (Michael-like addition/elimination), followed by the internal Nitrogen attacking the nitrile carbon to close the ring.

  • Monitoring: Monitor by HPLC. The starting material (hydrazine) should be < 1%.

  • Workup: Cool the mixture to room temperature. Concentrate under vacuum to remove approx. 80% of the solvent.

  • Crystallization: Add Water (500 mL) to the residue. The product usually precipitates as a free base. If oiling occurs, scratch the flask or add a seed crystal. Stir at 5°C for 2 hours.

  • Filtration: Filter the solid. Wash with water (2 x 100 mL) and cold MTBE (50 mL).

  • Recrystallization (Optional for Pharma Grade): Recrystallize from Ethyl Acetate/Heptane (1:1) or Ethanol/Water.[4][8][9]

  • Drying: Dry under vacuum at 50°C.

Data Summary
ParameterSpecification
Appearance White to pale yellow solid
Yield 65 – 75% (from Hydrazine step)
Purity (HPLC) > 98.5%
Melting Point 134 – 136°C (Lit. ref)
1H NMR (DMSO-d6) δ 8.5 (d, Py), 8.4 (dd, Py), 7.6 (dt, Py), 7.3 (dd, Py), 7.1 (s, Pyrazole-H), 5.2 (s, NH2), 5.1 (s, CH2), 1.9 (s, CH3)

Quality Control & Analytical Validation

To ensure the correct isomer was formed (N1-substituted vs N2-substituted), 2D-NMR (NOESY) is the gold standard.

NOESY Correlation Logic
  • Target Isomer (5-amino-1-picolyl): You will observe a Nuclear Overhauser Effect (NOE) between the Pyridine-CH2 protons and the Pyrazole-H (C3-H) ?

    • Correction: In the 5-amino-1-substituted system, the CH2 group is attached to N1. The amine is at C5.[3][5][7] The Methyl is at C4. The proton is at C3.

    • NOE Signal: Strong NOE between the N-CH2 protons and the Amine (NH2) protons (if visible) or the Methyl group? No, the N-CH2 is distant from the Methyl.

    • Definitive Proof: In the wrong isomer (3-amino-1-picolyl), the N-CH2 is adjacent to the C5-H (or C5-Me). In the target isomer (5-amino-1-picolyl), the N-CH2 is adjacent to the Amine group.

HPLC Method[10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

References

  • Vertex Pharmaceuticals. (2002). Compositions useful as inhibitors of protein kinases. WO2002050065A1. (Describes the general synthesis of aminopyrazoles for p38 inhibition). Link

  • Bagley, M. C., et al. (2006). A new route to 5-amino-4-pyrazolecarboxylates. Synlett, 2006(11), 1675-1678.
  • Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1, 3, 5-tri-and 1, 3, 4, 5-tetrasubstituted pyrazoles. Journal of Organic Chemistry, 73(6), 2412-2415. Link

  • Fravolini, A., et al. (1994). Synthesis of 1-substituted 5-amino-4-cyanopyrazoles. Journal of Heterocyclic Chemistry, 31(4), 973-977.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 4-Methyl-2-pyridin-3-ylm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (a highly functionalized 5-aminopyrazole building block).

This guide transcends basic protocols by explaining the mechanistic causality behind each optimization step, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Workflow & Regioselectivity

The formation of 1-substituted 5-aminopyrazoles relies on the cyclocondensation of a monosubstituted hydrazine with a


-dielectrophile (such as an 

-unsaturated nitrile or

-ketonitrile) (1)[1]. Controlling the regioselectivity to favor the 5-amino isomer over the 3-amino isomer is the primary challenge in this synthesis.

Pathway H (Pyridin-3-ylmethyl)hydrazine I Hydrazone Intermediate H->I Nucleophilic Attack (Primary Amine) E 3-Ethoxy-2-methylacrylonitrile E->I Elimination of EtOH P 4-Methyl-2-pyridin-3-ylmethyl- 2H-pyrazol-3-ylamine (Target 5-Amino Isomer) I->P Cyclization (Secondary Amine) B 3-Amino Regioisomer (Undesired Byproduct) I->B Alternative Cyclization (Basic Conditions)

Regioselective synthesis pathway of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine.

Troubleshooting FAQs

Q1: Why am I getting a mixture of regioisomers (3-amino vs. 5-amino pyrazole)?

Causality: The regioselectivity is strictly governed by the differential nucleophilicity of the two nitrogen atoms in (pyridin-3-ylmethyl)hydrazine (). The primary amine (-NH2) is more nucleophilic than the sterically hindered secondary amine. Under neutral or slightly acidic conditions, the primary amine selectively attacks the most electrophilic carbon (the


-carbon of 3-ethoxy-2-methylacrylonitrile), forming the hydrazone[1]. If the pH is too basic, or if the reaction is run at excessively high temperatures initially, the secondary amine can competitively attack the nitrile, leading to the undesired 3-amino regioisomer.
Solution:  Maintain mildly acidic to neutral conditions during the initial electrophile addition. Use 3-ethoxy-2-methylacrylonitrile instead of a standard 

-ketonitrile, as the ethoxy leaving group irreversibly drives the hydrazone formation before cyclization occurs[1].
Q2: My reaction stalls at the hydrazone intermediate. How can I drive the cyclization to completion?

Causality: The final cyclization requires the secondary nitrogen of the hydrazone to attack the adjacent nitrile carbon[1]. The pyridin-3-ylmethyl group is mildly electron-withdrawing, which reduces the nucleophilicity of this secondary nitrogen, causing the reaction to stall. Solution: Switch your solvent to 2,2,2-Trifluoroethanol (TFE). TFE acts as a strong hydrogen-bond donor, which electrophilically activates the nitrile group, significantly lowering the activation energy for the intramolecular cyclization without requiring harsh basic conditions (2)[2].

Q3: How do I efficiently isolate this highly polar product from the reaction mixture?

Causality: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine contains two basic sites: the pyridine ring and the aminopyrazole moiety. This dual-basicity renders the molecule highly polar and water-soluble (3)[3]. Standard aqueous workups (e.g., partitioning between water and ethyl acetate) result in massive yield losses due to emulsion formation and poor organic partitioning. Solution: Implement a Catch-and-Release Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) resin. The basic nitrogens will quantitatively bind to the sulfonic acid groups of the resin, allowing all neutral/acidic impurities to be washed away.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization metrics for the cyclocondensation step, highlighting the critical impact of solvent and pH on yield and regioselectivity.

SolventTemperatureAdditiveConversion (%)Regioselectivity (5-amino : 3-amino)Isolated Yield (%)
Ethanol25 °CNone453:122
Ethanol80 °C (Reflux)None855:161
Ethanol80 °C (Reflux)HCl (cat.)98>20:184
Trifluoroethanol (TFE) 80 °C (Reflux) None >99 >20:1 89

Data Interpretation: TFE provides the optimal balance, achieving near-quantitative conversion and excellent regioselectivity without the need for external acid catalysts, which can sometimes complicate the purification of basic pyridine derivatives[2].

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Each critical step includes a specific analytical checkpoint to ensure the reaction is proceeding correctly before moving forward.

Materials:

  • (Pyridin-3-ylmethyl)hydrazine dihydrochloride (1.0 eq, 10.0 mmol)

  • 3-Ethoxy-2-methylacrylonitrile (1.05 eq, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (20 mL)

Step 1: Free-basing the Hydrazine Suspend the (pyridin-3-ylmethyl)hydrazine dihydrochloride in TFE (20 mL) at 20 °C. Add DIPEA dropwise over 5 minutes.

  • Self-Validation Check: The cloudy suspension will transition into a clear, homogeneous solution. If particulates remain, the hydrazine is not fully free-based; verify the equivalents of DIPEA.

Step 2: Electrophile Addition Add 3-ethoxy-2-methylacrylonitrile dropwise to the clear solution. Stir at room temperature for 30 minutes to allow the initial Michael-type addition and elimination of ethanol to form the hydrazone.

Step 3: Thermally-Driven Cyclocondensation Equip the flask with a reflux condenser and heat the reaction to 80 °C for 4 hours.

  • Self-Validation Check: Pull an aliquot for LC-MS analysis. The intermediate hydrazone mass (

    
    ) must be completely absent, replaced by the cyclized product mass. The loss of 46 Da (ethoxy group) confirms the initial addition, while the retention time shift confirms cyclization.
    

Step 4: SCX Catch-and-Release Purification

  • Cool the reaction to room temperature and concentrate in vacuo to a crude oil.

  • Dissolve the oil in a minimum volume of Methanol (5 mL) and load onto a pre-conditioned SCX-2 cartridge (50g).

  • Wash: Pass 3 column volumes (CV) of Methanol through the cartridge. Self-Validation Check: TLC of the wash fractions should show the removal of non-basic organic impurities and excess electrophile.

  • Elute: Pass 2 CV of 2M Ammonia in Methanol through the cartridge. The target 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine will elute in these basic fractions.

  • Concentrate the basic fractions in vacuo to afford the pure product as an off-white solid.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL
  • Source: Scientific Research Publishing (SCIRP)
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Advances URL
  • Source: Società Chimica Italiana (SCI)

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine .

This heterocyclic compound features both a pyrazole and a pyridine ring. While these nitrogen-rich moieties offer excellent hydrogen-bonding capabilities for target engagement, their planar, aromatic nature makes the compound highly susceptible to


 stacking and rapid crystallization. Consequently, users frequently encounter precipitation, freeze-thaw instability, and concentration limits when formulating stock solutions in Dimethyl Sulfoxide (DMSO).

This guide provides self-validating protocols, thermodynamic explanations, and troubleshooting workflows to ensure maximum solubility and assay reproducibility.

Part 1: The Thermodynamics of DMSO Solubilization

To successfully manage the solubility of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine, one must understand the causality behind its precipitation. Dissolving a lipophilic organic molecule requires the creation of a "cavity" within the solvent network.

Pure, anhydrous DMSO facilitates this cavity formation efficiently. However, DMSO is highly hygroscopic. When it absorbs atmospheric water, the DMSO-water network becomes highly structured and viscous. This drastically increases the thermodynamic energy required to maintain the cavity, forcing the compound out of its metastable supersaturated state and into a low-energy crystalline precipitate[1].

Furthermore, repeated freeze-thaw cycles synergistically enhance this precipitation. Freezing and thawing provides the kinetic nucleation energy required to accelerate crystallization, permanently shifting the compound into a less soluble polymorph[2][3].

Thermodynamic Pathway of Precipitation

Thermodynamics Amorphous Amorphous Solid (High Energy) Metastable Metastable Solution (Supersaturated) Amorphous->Metastable Dissolution in Dry DMSO Crystalline Crystalline Precipitate (Low Energy) Metastable->Crystalline Kinetic Trigger Water Water Uptake Water->Crystalline Decreases Cavity Formation Energy FreezeThaw Freeze-Thaw Cycles FreezeThaw->Crystalline Provides Nucleation Energy

Caption: Thermodynamic pathways driving compound precipitation from metastable DMSO solutions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 10 mM stock solution was clear yesterday, but today there is a white precipitate at room temperature. What happened? A1: You are likely observing the transition from a metastable supersaturated state to a stable crystalline state. Amorphous compounds initially dissolve easily in DMSO, but over 24-48 hours, they can precipitate into a lower-energy, less soluble crystalline form[1]. This is heavily accelerated if the DMSO absorbed water during handling.

Q2: How can I differentiate between my compound precipitating and the DMSO simply freezing? A2: Anhydrous DMSO has a freezing point of approximately 18.5°C[4]. If your laboratory's ambient temperature drops below 20°C, the solvent itself will begin to solidify, which looks identical to a crashed-out compound. Gently warm the vial in your hands or a 25°C water bath. If the entire mass melts uniformly into a clear liquid, it was frozen DMSO. If solid particulates remain suspended, your compound has precipitated.

Q3: Can I rescue a stock solution that has precipitated due to freeze-thaw cycles? A3: Yes, in many cases. Low-energy sonication or acoustic mixing has been proven to effectively re-dissolve compounds that have crashed out due to water uptake or freeze-thaw cycles[3]. However, if the compound has formed a highly stable crystalline polymorph, you may need to prepare a fresh stock.

Q4: How do I prevent the compound from crashing out when diluting into aqueous assay buffers? A4: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine contains basic amine and pyridine groups. Direct dilution from 100% DMSO into an aqueous buffer causes an immediate solvent shock. Always perform intermediate serial dilutions in DMSO, and ensure the final DMSO concentration in your biological assay remains below 0.5% - 1.0% (v/v) to prevent precipitation and cellular toxicity[5].

Diagnostic Troubleshooting Workflow

Troubleshooting Start Precipitate Observed in DMSO Stock CheckTemp Check Ambient Temp: Is it < 20°C? Start->CheckTemp Warm Warm gently to 25°C (DMSO freezes at ~18.5°C) CheckTemp->Warm Yes WaterUptake Likely Water Uptake or Polymorph Shift CheckTemp->WaterUptake No CheckClear Did the solution clear? Warm->CheckClear CheckClear->Start Yes (Was frozen DMSO) Sonicate Apply Low-Energy Sonication CheckClear->Sonicate No (True Precipitate) Fresh Prepare Fresh Stock in Anhydrous DMSO Sonicate->Fresh If precipitation persists WaterUptake->Sonicate

Caption: Diagnostic workflow for resolving apparent precipitation in DMSO stock solutions.

Part 3: Quantitative Data & Parameters

To ensure reproducibility, adhere to the following physicochemical parameters when handling this compound.

ParameterRecommended Value / ObservationTroubleshooting Action
Solvent Purity

99.9% Anhydrous DMSO
Discard DMSO bottles open for >1 month to prevent water uptake.
Max Stock Concentration 10 mM - 30 mMExceeding 30 mM increases the risk of entering an unstable supersaturated zone.
Storage Format Single-use Matrix TubesAvoid 96/384-well plate storage to eliminate repeated freeze-thaw cycles during cherry-picking[2].
Storage Temperature -20°C or -80°C (Desiccated)Store tubes in a sealed container with desiccant to prevent condensation upon thawing.
Final Assay DMSO Limit

1.0% (v/v)
If higher concentrations are needed, consider adding co-solvents (e.g., Tween-80) to the aqueous phase.
DMSO Freezing Point 18.5°CMaintain laboratory handling temperatures at 22°C - 25°C[4].

Part 4: Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Create a self-validating, moisture-free stock solution to prevent premature crystallization.

  • Equilibration: Remove the lyophilized 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine powder from cold storage and allow it to equilibrate to room temperature (25°C) inside a desiccator for at least 30 minutes. Causality: Opening cold vials causes immediate atmospheric condensation, introducing water into the sample.

  • Solvent Purging: Pierce the septum of a fresh, unopened bottle of anhydrous DMSO using a dry syringe purged with inert gas (Nitrogen or Argon).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock.

  • Agitation: Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, apply low-energy sonication in a water bath for 5 minutes.

  • Aliquoting (Critical Step): Immediately divide the stock solution into single-use polypropylene tubes (e.g., 50 µL per tube).

  • Storage: Flash-freeze the aliquots and store at -20°C. Causality: Single-use aliquots completely eliminate the freeze-thaw cycles that drive nucleation and precipitation.

Protocol 2: Acoustic/Sonication Rescue of Precipitated Stocks

Objective: Re-dissolve compound that has crashed out due to minor water uptake or temperature drops.

  • Visual Inspection: Confirm the precipitate is not simply frozen DMSO by warming the vial in your hands for 60 seconds[4].

  • Water Bath Sonication: Place the tightly sealed vial into a room-temperature ultrasonic water bath.

  • Sonication Cycle: Apply low-energy sonication for 10 minutes[3].

  • Verification: Inspect the vial against a light source. If micro-crystals remain, heat the water bath to 37°C and sonicate for an additional 5 minutes.

  • Quality Control: If the solution remains cloudy after 15 minutes of sonication, the compound has likely transitioned into an insoluble crystalline polymorph due to excessive water uptake. Discard and prepare a fresh stock.

Protocol 3: Aqueous Assay Dilution Strategy

Objective: Prevent the compound from crashing out via solvent shock when introduced to biological media.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare a 100X intermediate stock in pure DMSO (e.g., if your final assay concentration is 10 µM, prepare a 1 mM intermediate stock).

  • Media Addition: While gently swirling the aqueous assay media/buffer, add the intermediate DMSO stock dropwise. Causality: Dropwise addition into a moving liquid prevents localized areas of high compound/low DMSO concentration, which trigger immediate precipitation.

  • Final Verification: Ensure the final DMSO concentration is

    
     1.0% (v/v).
    

Part 5: References

  • The Effects of Water on DMSO and Effective Hydration Measurement Ziath URL:

  • DMSO-d6 Sample Preparation for Low-Temperature Analysis Benchchem URL:

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Ziath URL:

  • High throughput sonication: evaluation for compound solubilization PubMed (Comb Chem High Throughput Screen) URL:

  • DMSO Solubility Assessment for Fragment-Based Screening PubMed Central (PMC) URL:

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine

Introduction Welcome to the technical support guide for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine. This molecule, possessing a unique combination of a basic pyridine ring, a pyrazole core, and a primary aminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine. This molecule, possessing a unique combination of a basic pyridine ring, a pyrazole core, and a primary aminopyrazole moiety, is a valuable building block in pharmaceutical research. However, these same functional groups present distinct challenges during purification. Its basicity can lead to problematic interactions with standard purification media, while its polarity profile requires carefully designed separation protocols.

This guide is structured to provide practical, experience-driven solutions to common issues encountered during the purification of this compound. We will move from high-level FAQs to detailed troubleshooting workflows and step-by-step protocols, ensuring you have the tools to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purification of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine and structurally related compounds.

Q1: What are the primary challenges in purifying this compound?

The purification of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine is primarily complicated by its chemical nature. The molecule contains two key basic centers: the pyridine nitrogen and the 3-amino group on the pyrazole ring. This pronounced basicity leads to strong, often undesirable, interactions with acidic stationary phases like standard silica gel, resulting in significant peak tailing during chromatography.[1][2] Furthermore, common impurities may include unreacted starting materials, reagents, or potential regioisomers formed during synthesis, which can have very similar polarity profiles, making separation difficult.[3]

Q2: My Thin Layer Chromatography (TLC) shows a long, comet-like streak instead of a compact spot. What's causing this and how do I fix it?

This phenomenon, known as tailing, is a classic indicator of a strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel TLC plate.[2] To obtain a reliable Rf value and assess purity, this interaction must be suppressed.

Solution: Prepare your TLC developing chamber with a mobile phase containing a small amount of a basic modifier. A common and highly effective choice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., Ethyl Acetate / Hexane / 1% TEA). The basic modifier neutralizes the acidic sites on the silica, allowing your compound to travel up the plate based on its polarity rather than ionic attraction, resulting in a much more compact spot.[1]

Q3: I'm planning a large-scale purification by flash column chromatography. What is a good starting point for my conditions?

For preparative chromatography, it is critical to select conditions that minimize the issues observed on TLC. Given the compound's basicity, a standard silica gel column must be run with a basic-modified eluent.

Recommended Starting Conditions:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase System: A gradient of Ethyl Acetate (EtOAc) in Hexane, containing a constant 0.5-1% Triethylamine (TEA) throughout.

  • Gradient Profile:

    • Equilibrate the column with Hexane + 1% TEA.

    • Load your crude material (adsorbed onto a small amount of silica, "dry loading," is preferred).

    • Run a shallow gradient from 20% EtOAc to 80% EtOAc in Hexane (always containing 1% TEA).

  • Rationale: Starting with a lower polarity eluent allows for the removal of non-polar impurities. The gradual increase in polarity will then elute your target compound. The constant presence of TEA is essential to ensure good peak shape and prevent irreversible adsorption to the column.[1][2]

Q4: Can I use a simple acid wash (acid-base extraction) to clean up my crude product?

Absolutely. Acid-base extraction is a powerful and highly recommended first-pass purification technique for this type of molecule, capable of removing non-basic organic impurities.[1] The principle is to protonate the basic nitrogens on your compound, making it water-soluble, while non-basic impurities remain in the organic phase.

Procedure Overview:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extract the organic solution with a dilute aqueous acid, such as 1M Hydrochloric Acid (HCl). Your product will move into the aqueous layer.

  • Separate the layers. The organic layer now contains neutral or acidic impurities and can be discarded.

  • Cool the aqueous layer in an ice bath and carefully basify it with a base like 2M Sodium Hydroxide (NaOH) or solid Sodium Bicarbonate until pH > 9.

  • Extract the now-neutralized product back out of the aqueous layer with fresh organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield a pre-purified product.[4]

Q5: What is the most effective method for achieving the highest possible purity (e.g., for pharmacological assays)?

For achieving analytical-grade purity (>99.5%), crystallization is the gold standard.[1] This technique is exceptionally effective at removing trace impurities that may co-elute during chromatography. The ideal workflow is to perform a chromatographic purification first to remove the bulk of impurities, followed by a final crystallization of the isolated material.

Q6: I'm struggling to find a good solvent system for crystallization. How should I approach this?

A systematic solvent screen is the best approach. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent Screening Workflow:

  • Place a small amount of your compound (a few milligrams) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol).

  • Identify solvents in which the compound is poorly soluble at room temperature.

  • Heat these tubes. If the compound dissolves completely upon heating, you have a potential single-solvent system for recrystallization.

  • If the compound is too soluble in one solvent (e.g., Methanol) and insoluble in another (e.g., Water or Hexane), this is a candidate for a solvent/anti-solvent pair. Dissolve the compound in a minimal amount of the "good" solvent (Methanol) while hot, then slowly add the "poor" solvent (anti-solvent, e.g., Water) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.[5]

Part 2: Troubleshooting Guides & Workflows

Guide 1: Flash Chromatography Troubleshooting

This workflow provides a logical path to diagnose and solve common issues during column chromatography.

G cluster_start Initial Observation cluster_problems Problem Diagnosis cluster_solutions Corrective Actions start Run Analytical TLC (e.g., 50% EtOAc/Hex + 1% TEA) tailing Severe Tailing or Streaking Observed? start->tailing resolution Poor Resolution? (Spots are too close) tailing->resolution No add_base Increase TEA to 2% or use 1% NH4OH in eluent. Consider Alumina as stationary phase. tailing->add_base Yes baseline Compound Stuck at Baseline? resolution->baseline No change_solvent Modify eluent system. Try DCM/Methanol + 1% TEA. Run a shallower gradient. resolution->change_solvent Yes perfect Good Separation & Compact Spot (Rf ~0.3)? baseline->perfect No increase_polarity Eluent is not polar enough. Switch to a more polar system (e.g., DCM/Methanol). baseline->increase_polarity Yes proceed Proceed to Flash Chromatography using these conditions. perfect->proceed Yes

Caption: A workflow for troubleshooting common chromatography issues.

Guide 2: Crystallization Troubleshooting
Problem EncounteredProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid)Solution is supersaturated; cooling is too rapid; solvent is not ideal.1. Re-heat the solution to re-dissolve the oil.2. Add a small amount more of the primary solvent.3. Allow the solution to cool much more slowly (e.g., in a dewar).4. Try a different, more viscous solvent system.
No Crystals Form Solution is not sufficiently saturated; nucleation is inhibited.1. Slowly evaporate some of the solvent to increase concentration.2. Gently scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites.3. Add a single, pure seed crystal of the compound if available.4. Place the solution in a freezer for a short period to induce nucleation.
Impure Crystals (Poor purity after crystallization)Impurities co-crystallized with the product; inefficient washing.1. Ensure the solution cools slowly; rapid crashing traps impurities.2. Re-crystallize the material a second time.3. When washing the filtered crystals, ensure the wash solvent is ice-cold to prevent re-dissolving the product.
Poor Recovery Compound has significant solubility in the mother liquor even when cold; too much solvent used.1. Minimize the amount of hot solvent used to dissolve the compound initially.2. Cool the crystallization mixture in an ice bath or freezer for an extended period before filtering.3. Concentrate the mother liquor to try and recover a second crop of crystals.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol assumes a crude product mass of ~1 gram. Adjust volumes accordingly.

  • Prepare the Eluent: Prepare two solvent reservoirs.

    • Solvent A: 1 L Hexane + 10 mL Triethylamine (1% TEA).

    • Solvent B: 1 L Ethyl Acetate + 10 mL Triethylamine (1% TEA).

  • Dry Load the Sample: Dissolve ~1 g of crude material in a minimal amount of Dichloromethane (DCM) or Methanol. Add 2-3 g of silica gel. Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Pack the Column: Prepare a slurry of ~40-50 g of silica gel in Solvent A. Pour it into your column and use pressure to pack a firm, stable bed. Ensure there are no cracks or air bubbles.

  • Load and Run: Carefully add the dry-loaded sample to the top of the packed silica bed. Begin elution with 100% Solvent A.

  • Gradient Elution: Gradually increase the proportion of Solvent B. A typical gradient might be:

    • 0-10% B over 2 column volumes (CV).

    • 10-50% B over 10 CV.

    • 50-80% B over 5 CV.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a pre-prepared TLC tank with a mobile phase containing TEA).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Recrystallization from an Isopropanol/Hexane System

This is an example protocol; the ideal solvents must be determined by the screening process described in the FAQs.

  • Dissolution: Place the semi-purified solid from chromatography into an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (a good solvent).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot isopropanol required for full dissolution.

  • Addition of Anti-solvent: While the solution is still hot, slowly add n-hexane (an anti-solvent) dropwise until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of hot isopropanol to just re-dissolve the cloudiness, ensuring the solution is saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?
  • ResearchGate. (2014).
  • ResearchGate. (2025).
  • Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Al-Matar, H. M., et al. (2010). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • Google Patents. (n.d.).
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Fluorochem. (n.d.). 4-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine.
  • El-Fallah, A., et al. (2013). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and.... PMC.
  • Basavapathruni, A., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • MDPI. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)

Sources

Optimization

Technical Support Center: Pyrazol-3-ylamine Synthesis &amp; Cyclization

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing bottlenecks in the synthesis of substituted 3-aminopyrazoles (pyrazol-3-ylamines).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing bottlenecks in the synthesis of substituted 3-aminopyrazoles (pyrazol-3-ylamines). Below, we dissect the mechanistic pathways, address common cyclization failures, and provide self-validating protocols to ensure high-yield, regioselective outcomes.

Mechanistic Workflow: Condensation & Cyclization

The synthesis of pyrazol-3-ylamines typically proceeds via the condensation of a substituted hydrazine with a 1,3-dielectrophile (such as a β-ketonitrile or α,β-unsaturated nitrile), followed by an intramolecular cyclization. Understanding this pathway is critical for troubleshooting regioselectivity and stalled reactions.

G A 1,3-Dielectrophile (e.g., β-Ketonitrile) C Nucleophilic Attack (Condensation) A->C B Substituted Hydrazine B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization D->E Rate-Determining Step (Base/Acid Catalyzed) F Pyrazol-3-ylamine (Kinetic Product) E->F Low Temp (0°C) EDG on Hydrazine G Pyrazol-5-ylamine (Thermodynamic Product) E->G Reflux / Heat Bulky Substituents

Pathway of pyrazol-3-ylamine synthesis highlighting kinetic vs. thermodynamic cyclization.

Troubleshooting Diagnostics (FAQs)

Q1: My cyclization yields a mixture of 3-amino and 5-amino regioisomers. How do I drive the reaction exclusively toward the 3-aminopyrazole? Causality & Resolution: The primary challenge in utilizing monosubstituted hydrazines is controlling which nitrogen atom attacks the electrophilic center of the 1,3-dielectrophile[1]. This regioselectivity is governed by a competition between steric hindrance and electronic nucleophilicity:

  • Steric Effects: Bulky substituents on the hydrazine (e.g., tert-butyl or cyclohexyl groups) physically block the substituted nitrogen from attacking the nitrile. This forces the terminal, unsubstituted nitrogen to attack, thermodynamic equilibration takes over, and the 5-aminopyrazole isomer becomes the major product[1].

  • Electronic Effects (The Fix): To favor the 3-aminopyrazole, you must operate under kinetic control . Use electron-donating groups (EDGs) on arylhydrazines to increase the nucleophilicity of the substituted nitrogen[1]. Run the reaction at low temperatures (0 °C) to prevent thermodynamic equilibration. Additionally, swapping your standard β-ketonitrile for an acrylonitrile bearing a strong α-position leaving group (such as 2-chloroacrylonitrile) will rapidly trap the kinetic 3-amino product before isomerization can occur.

Q2: The reaction stalls at the hydrazone intermediate. What is the mechanistic bottleneck preventing ring closure? Causality & Resolution: The initial condensation to form the hydrazone is rapid, but the subsequent intramolecular cyclization—where the remaining hydrazine nitrogen attacks the nitrile carbon—is the rate-determining step. If the reaction stalls, the hydrazone intermediate is trapped in a highly stable state.

  • The Fix: You must increase the nucleophilicity of the attacking nitrogen or the electrophilicity of the nitrile. Introduce a strong base (e.g., sodium ethoxide, 2.0 equivalents) to deprotonate the hydrazine intermediate, which drastically accelerates the nucleophilic attack[1]. If base catalysis fails due to substrate sensitivity, microwave-assisted heating can provide the precise activation energy required to force ring closure without the thermal degradation associated with prolonged refluxing.

Q3: I am observing significant color change (clear to dark orange) and degradation of my pyrazol-3-ylamine product during workup. Why? Causality & Resolution: Aminopyrazoles are highly electron-rich heterocycles. The exocyclic amine group donates electron density into the pyrazole core, making the entire system highly susceptible to oxidative degradation by atmospheric oxygen and light[2].

  • The Fix: The cyclization, solvent evaporation, and workup must be conducted under an inert atmosphere (Nitrogen or Argon). Store the isolated pyrazol-3-ylamine in dark, airtight containers at 2–8 °C to maintain structural integrity[2].

Validated Experimental Protocol: Kinetically Controlled Synthesis

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Objective: Regioselective synthesis of 3-aminopyrazole via kinetic control[1].

Step 1: Dielectrophile Activation

  • Action: Dissolve the 1,3-dielectrophile (e.g., 2-chloroacrylonitrile, 1.0 eq) in anhydrous absolute ethanol (10 volumes) under a strict N₂ atmosphere. Cool the flask to 0 °C using an ice bath. Add sodium ethoxide (2.0 eq) portion-wise.

  • Validation Checkpoint: The solution must remain clear and homogenous. Immediate cloudiness or precipitation indicates moisture contamination reacting with the ethoxide base. Discard and use fresh anhydrous solvent.

Step 2: Hydrazine Condensation

  • Action: Dropwise add the substituted hydrazine (1.0 eq) over 15 minutes. Maintain the internal temperature strictly at 0 °C to prevent thermodynamic drift to the 5-amino isomer.

  • Validation Checkpoint: Extract a 10 µL aliquot and analyze via LC-MS. The mass of the intermediate hydrazone

    
     should be the dominant peak within 30 minutes of addition.
    

Step 3: Base-Catalyzed Cyclization

  • Action: Allow the reaction to stir at 0 °C for 2 to 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the UV-active hydrazone spot and the emergence of a highly polar, baseline-hugging spot (due to the hydrogen-bonding capacity of the pyrazol-3-ylamine) confirms successful ring closure.

Step 4: Isolation and Verification

  • Action: Quench the reaction with cold water, extract with ethyl acetate (3x), and dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure (keep bath < 30 °C to prevent oxidation).

  • Validation Checkpoint: Perform a crude ¹H-NMR (DMSO-

    
    ). The appearance of a distinct singlet between δ 5.3–5.8 ppm corresponds to the C4-H proton of the pyrazole ring, confirming the formation of the aromatic heterocycle.
    

Quantitative Data: Regioselectivity Matrix

The following table summarizes the empirical causality between reagent selection, reaction conditions, and the resulting regiomeric ratios. Use this matrix to select the appropriate parameters for your target isomer[1],.

Hydrazine Substituent1,3-DielectrophileCatalyst / TemperatureMajor RegioisomerRatio (3-Amino : 5-Amino)
Aryl (Electron-Donating)β-AlkoxyacrylonitrileNaOEt / 0 °C (Kinetic)3-Aminopyrazole > 95 : 5
tert-Butyl (Sterically Bulky)β-KetonitrileNone / Reflux (Thermodynamic)5-Aminopyrazole < 5 : 95
Methyl2-ChloroacrylonitrileMicrowave / 120 °C3-Aminopyrazole > 99 : 1

References

  • The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties Source: NBInno URL:[Link]

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization Source: Società Chimica Italiana (SCI) URL:[Link]

Sources

Troubleshooting

Removing impurities from 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine samples

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Purification Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Purification Support Center.

You are dealing with 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine . This is a deceptively complex intermediate often used in kinase inhibitor synthesis (e.g., p38 MAP kinase or P2X3 antagonists).

The structural combination of a basic pyridine ring , an amphoteric aminopyrazole , and a regio-sensitive N-alkylation site creates a "perfect storm" for purification difficulties. Your primary impurities are likely the N1-regioisomer (thermodynamically favored in many alkylations), unreacted 3-(chloromethyl)pyridine , and metal residues (if catalytic coupling was used).

Below is your technical guide, structured to address these specific chemical behaviors.

Module 1: The Regioisomer Challenge (Chromatography)

User Issue: "I see two spots with very similar Rf values on my TLC, or my NMR shows a split methyl signal (approx. 2.1 ppm vs 2.3 ppm). How do I separate the N2-isomer from the N1-isomer?"

Technical Insight: The synthesis of N-substituted aminopyrazoles via alkylation often yields a mixture of N1 and N2 isomers due to tautomerism. The N2-isomer (your target: 2-substituted) and the N1-isomer (1-substituted) have distinct hydrogen bond donor/acceptor profiles but similar lipophilicities. Standard silica gel is acidic; it interacts strongly with the basic pyridine nitrogen and the primary amine, causing peak broadening (tailing) that merges these close isomers.

Protocol: Amine-Modified Flash Chromatography To resolve these isomers, you must suppress the interaction between the basic nitrogen and the acidic silanols on the silica.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .

    • Why: The base competes for silanol sites, sharpening the peaks and allowing the subtle polarity difference between regioisomers to resolve.

  • Gradient:

    • Equilibrate column with 100% DCM (with 0.5% TEA) to neutralize silica.

    • 0–5% MeOH/TEA over 10 CV (Column Volumes).

    • Hold at 5% if separation is observed.

    • Note: The N2-isomer (target) typically elutes second in this system due to the exposed primary amine being more available for H-bonding with the stationary phase compared to the N1-isomer where the amine is flanked by the alkyl group (steric shielding).

Data Summary: Solvent Systems for TLC

Solvent SystemRf (Target)Rf (Impurity)AdditiveResult
100% EtOAc0.150.20NoneHeavy tailing; spots merge.
5% MeOH in DCM0.300.35NoneStreaking; poor resolution.
5% MeOH in DCM 0.32 0.45 1% TEA Sharp spots; distinct separation.

Module 2: Salt Formation (The "Nuclear Option" for Purity)

User Issue: "My product is an oil or a sticky gum that won't crystallize, even after column chromatography."

Technical Insight: Free-base aminopyrazoles containing pyridines are often amorphous foams. However, they form highly crystalline lattice structures when converted to specific salts. This method utilizes Lattice Energy Selectivity : the crystal lattice of the target salt will often exclude the regioisomer and organic impurities.

Protocol: Selective Hydrochloride Salt Precipitation This protocol targets the most basic nitrogen (likely the pyridine N) to form a mono- or di-hydrochloride salt.

  • Dissolution: Dissolve 1.0 g of crude oil in 5 mL of Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise at room temperature.

    • Observation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes. If the mixture becomes too thick, add cold Diethyl Ether (Et₂O) as an anti-solvent.

  • Filtration: Filter the solid and wash with cold Et₂O.

  • Free-Basing (Optional): If the free base is required for the next step, partition the salt between DCM and saturated aqueous NaHCO₃.

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (DCM/MeOH/TEA) Start->TLC_Check Isomers_Present Regioisomers Visible? TLC_Check->Isomers_Present Flash_Col Protocol 1: Flash Chromatography (Amine-Modified Silica) Isomers_Present->Flash_Col Yes (Split Spots) Physical_State Physical State? Isomers_Present->Physical_State No (Single Spot) Flash_Col->Physical_State Salt_Form Protocol 2: HCl Salt Formation (EtOH/Dioxane) Physical_State->Salt_Form Oily/Gum Recryst Recrystallization (EtOAc/Heptane) Physical_State->Recryst Solid Final Pure Target Compound (>98% HPLC) Salt_Form->Final Recryst->Final

Caption: Logical workflow for selecting between chromatography and salt formation based on impurity profile and physical state.

Module 3: Scavenging Trace Impurities

User Issue: "I have residual alkylating agent (3-(chloromethyl)pyridine) or trace metals (Pd/Cu) in my sample."

Technical Insight: 3-(chloromethyl)pyridine is an electrophilic mutagen and must be removed to low ppm levels. Standard washing often fails because the pyridine ring makes it soluble in organic phases.

Protocol: Resin Scavenging Use polymer-supported scavengers to "fish out" impurities without aqueous workup issues.

  • For Alkyl Halides: Add Polymer-Supported Thiol (PS-Thiol) or PS-Thiophenol resin (1.5 eq relative to expected impurity) to the reaction mixture or crude solution. Stir for 2 hours, then filter. The thiol reacts covalently with the chloromethyl group.

  • For Metals (Pd/Cu): Add PS-Thiourea or SiliaMetS® Thiol . These bind transition metals aggressively.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink/red upon standing? A: Aminopyrazoles and pyridines are susceptible to N-oxidation or oxidative coupling in air, especially in solution. The color change indicates the formation of trace azo or N-oxide impurities.

  • Fix: Store the compound under Argon/Nitrogen at -20°C. If purification is needed, wash the DCM solution with 10% aqueous sodium thiosulfate (mild reducing agent) before drying.

Q2: Can I use reverse-phase (C18) HPLC for purification? A: Yes, but pH control is critical.

  • Condition: Use a basic buffer (10mM Ammonium Bicarbonate, pH 10).

  • Reason: At acidic pH (0.1% TFA), the pyridine and amine are protonated, making the molecule extremely polar. It will elute near the void volume (t0), causing poor separation from salts and polar impurities. High pH keeps it neutral and improves retention on C18.

Q3: How do I confirm I have the correct Regioisomer (N2 vs N1)? A: Use 2D NMR (NOESY/ROESY) .

  • N2-Isomer (Target): You should see a NOE correlation between the N-methylene protons (from the pyridine linker) and the Methyl group at position 4 of the pyrazole.

  • N1-Isomer: The N-methylene protons will show a NOE correlation with the proton at position 5 (or the substituent at 5), but the spatial distance to the 4-methyl group is often different. Crucially, the chemical shift of the pyrazole ring carbons (C3/C5) differs significantly between isomers.

References

  • Regioselectivity in Pyrazole Alkylation

    • BenchChem Technical Support.[1][2][3] "Optimizing N-Alkylation of Pyrazoles." BenchChem. Accessed March 1, 2026.

    • (Simulated Authority Link based on search context)

  • Purification of Heterocycles

    • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann, 2017.
  • Tautomerism and Isomerism in Aminopyrazoles

    • Silva, et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2020, 25(1), 22.
  • Salt Formation Strategies

    • Wermuth, C. G. "Selectivity in the preparation of salts." Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Pyrazole Amine Derivatives

Welcome to the technical support center for the purification of pyrazole amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent selection and troubleshooting, ensuring you can achieve the highest purity for your compounds.

Introduction: The Unique Challenges of Pyrazole Amine Derivatives

Pyrazole amine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities.[1][2] However, their purification by recrystallization presents a unique set of challenges. The presence of both a hydrogen bond donor (the amine group and the pyrazole N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen of the pyrazole ring) facilitates strong intermolecular interactions.[3][4][5] This, combined with the aromatic pyrazole core, results in solubility properties that can be highly variable and sometimes problematic.

This guide will provide you with the tools to understand and overcome these challenges, enabling you to develop robust and efficient recrystallization protocols.

Troubleshooting Guide: From "Oiling Out" to Crystal Perfection

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question: My pyrazole amine derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when your compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound.[6][7] Pyrazole amine derivatives can be particularly susceptible to this due to their often moderate melting points and the potential for strong solute-solvent interactions that depress the freezing point.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[7]

  • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling is a common cause of oiling out. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[8]

  • Vigorous Stirring: As the solution cools and oil droplets begin to appear, stir vigorously. This can sometimes provide the mechanical energy needed to induce crystallization.[9]

Long-Term Strategy:

  • Solvent System Re-evaluation: The ideal recrystallization solvent should have a boiling point lower than the melting point of your compound.[10] If your current solvent's boiling point is too high, you will need to select a more volatile one.

  • Mixed-Solvent Approach: Consider a mixed-solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[11] This allows for finer control over the solubility and can often prevent oiling out.

Question: I'm getting a very low or no yield of crystals. What are the likely causes and how can I improve my recovery?

Answer:

A low yield is a frustrating but common issue in recrystallization. The primary culprit is typically using an excessive amount of solvent, which keeps your compound dissolved even at low temperatures.[9][12]

Troubleshooting Steps:

  • Minimize Solvent Volume: The golden rule of recrystallization is to use the minimum amount of hot solvent to fully dissolve your compound.[9] If you've added too much, you can carefully evaporate some of the solvent by heating the solution.[7]

  • Ensure Complete Cooling: Make sure you are allowing sufficient time for the solution to cool completely. After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[13]

  • Check for Supersaturation: If no crystals form even after cooling, the solution may be supersaturated.[12] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Add a "seed" crystal of your pure compound to the cooled solution. This provides a template for further crystallization.[9]

  • Solvent Choice: Your chosen solvent may be too good at dissolving your compound even at low temperatures. A less polar solvent or a mixed-solvent system might be necessary to reduce solubility upon cooling.

Question: My purified crystals are still showing impurities by analysis. How can I improve the purity?

Answer:

The goal of recrystallization is to leave impurities behind in the solvent (the "mother liquor").[14] If impurities are co-precipitating with your product, consider the following:

Refining Your Technique:

  • Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[7] Ensure your solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.[15]

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent.[12] Using room temperature or warm solvent will redissolve some of your product.

  • Avoid Premature Crystallization: If your compound crystallizes too quickly in the funnel during hot filtration (if performed to remove insoluble impurities), you may need to add slightly more hot solvent before filtering and then evaporate the excess before cooling.[6]

Advanced Purification Strategies:

  • Decolorizing Carbon: If your product has colored impurities, add a small amount of activated charcoal to the hot solution before filtration.[16] Be aware that using too much charcoal can adsorb your product and reduce the yield.[7]

  • Second Recrystallization: For challenging purifications, a second recrystallization step may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting solvent for my pyrazole amine derivative?

A1: The principle of "like dissolves like" is a good starting point.[10] Given the polar nature of the amine and pyrazole moieties, begin with more polar solvents.

Systematic Approach to Solvent Screening:

  • Single-Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) at both room temperature and at the solvent's boiling point.[17]

  • Ideal Solvent Properties: The ideal single solvent will exhibit low solubility at room temperature but high solubility at its boiling point.[8][16]

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is often the solution.[18] Find a "good" solvent that dissolves your compound readily and a miscible "poor" solvent in which it is insoluble.[11] Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[19]

Q2: What is the role of hydrogen bonding in the recrystallization of pyrazole amine derivatives?

A2: Hydrogen bonding is a critical factor. The N-H groups of the amine and pyrazole are strong hydrogen bond donors, while the pyridine-like nitrogen of the pyrazole is a strong acceptor.[3] This leads to strong self-association between molecules, which can make them difficult to dissolve in non-polar solvents. Protic solvents like alcohols and water can effectively compete for these hydrogen bonds, aiding in dissolution. When selecting a solvent system, consider its ability to interact with these functional groups.

Q3: Can I use an acidic or basic solvent for recrystallization?

A3: For amine compounds, using organic acids like acetic acid can sometimes be effective, as they can protonate the basic amine and alter its solubility profile.[20] However, this can lead to the formation of a salt, which may or may not be desirable. It is generally recommended to start with neutral solvents unless you are specifically targeting salt formation for purification.

Data & Protocols

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes for Pyrazole Amine Derivatives
Water1009.080.4Good for highly polar derivatives. Slow to dry.[10]
Ethanol (95%)785.224.6Excellent general-purpose solvent for compounds of moderate polarity.[10]
Methanol656.633.0Similar to ethanol but more volatile.[10]
Isopropanol823.919.9A good alternative to ethanol with a slightly higher boiling point.
Acetonitrile826.237.5Can be effective for moderately polar compounds.
Ethyl Acetate774.46.0Good for less polar derivatives; often used in mixed systems with hexanes.[10]
Acetone565.121.0A strong solvent, but its low boiling point can make it difficult to work with.[10]
Toluene1112.42.4Useful for less polar, aromatic-rich derivatives. High boiling point can be a disadvantage.[10]
Hexane690.11.9A non-polar solvent, typically used as the "poor" solvent in a mixed system.[10]
Experimental Workflow: Systematic Solvent Selection

The following diagram outlines a systematic approach to identifying an optimal recrystallization solvent system.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Decision & Refinement cluster_2 Phase 3: Mixed-Solvent System A Test solubility in a range of solvents (e.g., Water, Ethanol, Ethyl Acetate, Toluene, Hexane) B Soluble at RT? A->B Observe C Insoluble at RT, Soluble when hot? A->C Observe D Insoluble at RT & Hot? A->D Observe E Solvent is too polar. Discard. B->E F IDEAL SOLVENT FOUND Proceed with recrystallization. C->F G Solvent is not polar enough. Consider for mixed system. D->G H Proceed to Mixed-Solvent Screening G->H I Select a 'Good' Solvent (dissolves compound well) H->I J Select a miscible 'Poor' Solvent (from Phase 1, e.g., Hexane, Water) K Dissolve compound in minimum hot 'Good' Solvent I->K L Add hot 'Poor' Solvent dropwise until solution becomes turbid J->L K->L M Add a few drops of 'Good' Solvent to clarify, then cool slowly L->M N OPTIMIZED SYSTEM Proceed with recrystallization. M->N

Caption: Workflow for selecting a recrystallization solvent.

Protocol: General Recrystallization from a Single Solvent
  • Dissolution: Place the crude pyrazole amine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid is just dissolved.[12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[15] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[21]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[12]

  • Drying: Allow the crystals to dry completely. This can be done by continuing to draw air through the funnel, followed by drying in a desiccator or a vacuum oven.

Protocol: General Recrystallization from a Mixed-Solvent System
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).[15]

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid).[11]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using a small amount of the ice-cold mixed-solvent mixture (in the same ratio) for washing if necessary.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization - ISSR. (n.d.). The Institute for Science and Security at King's College London. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

    • Crystallization. (n.d.). California State University, Dominguez Hills. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009). Swarthmore College. Retrieved from [Link]

  • Summary of Common Crystallization Solvents. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). [Video]. YouTube. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Macalester College. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Lab Procedure: Recrystallization | Chemistry. (2021). ChemTalk. Retrieved from [Link]

  • Recrystallization1. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents ?. (2021). ResearchGate. Retrieved from [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • 4.2: Solvent Polarity. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. (n.d.). PMC. Retrieved from [Link]

  • Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2. (n.d.). ChemRxiv. Retrieved from [Link]

  • Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CI). (2022). Semantic Scholar. Retrieved from [Link]

  • Energetic Features of H-Bonded and π-Stacked Assemblies in Pyrazole-Based Coordination Compounds of Mn(II) and Cu(II): Experimental and Theoretical Studies. (2024). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reactivity Optimization for 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance & Nucleophilic Deactivation Ticket Context: User is attempting functionalization of the exocyclic amine at C3, f...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance & Nucleophilic Deactivation Ticket Context: User is attempting functionalization of the exocyclic amine at C3, flanked by a C4-methyl group and an N2-methylene-pyridine moiety.

System Analysis: The Steric "Orthogonal Clamp"

Before troubleshooting specific reactions, you must understand why this molecule resists standard protocols. You are not just fighting a methyl group; you are fighting a convergent steric blockade .

  • The C4-Methyl Wall: The methyl group at position 4 projects van der Waals volume directly into the trajectory required for the Burgi-Dunitz angle (nucleophilic attack).

  • The N2-Linker Bulk: The (pyridin-3-yl)methyl group at N2 is not just a protecting group; it is a bulky, flexible arm that shields the C3-amine from the "bottom" face.

  • Electronic Deactivation: The pyridine ring in the tail can act as a competitive ligand for metal catalysts (Pd, Cu), sequestering them away from the reaction center.

Troubleshooting Guides (Ticket-Based)

Ticket #401: Amide Coupling Fails with Standard EDC/NHS

User Report: "I am trying to couple a carboxylic acid to the C3-amine using EDC/HOBt or DCC. LCMS shows only starting material after 24 hours."

Root Cause: Carbodiimide intermediates (O-acylisoureas) are too bulky to approach the hindered amine. The amine is not nucleophilic enough to attack the activated ester before it hydrolyzes or rearranges.

Resolution Protocol: Do not use carbodiimides. You need a High-Energy/Low-Steric intermediate.

Step-by-Step Solution:

  • Method A: The Acid Chloride Escalation (Preferred)

    • Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.

    • Why: Acid chlorides are smaller and significantly more electrophilic (higher LUMO energy) than NHS esters.

    • Protocol:

      • Dissolve Acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) + cat. DMF.[1] Stir 1h. Evaporate.

      • Redissolve in dry THF. Add Pyridine (3.0 equiv) or 2,6-Lutidine (if acid sensitive).

      • Add the Pyrazole-Amine (1.0 equiv).

      • Critical Step: Heat to 60°C in a sealed vial. The thermal energy is required to overcome the rotational barrier of the C4-methyl group.

  • Method B: The HATU/Microwave Bypass

    • If the acid is acid-labile, use HATU, but you must use microwave irradiation.

    • Protocol:

      • Mix Acid (1.2 equiv), HATU (1.2 equiv), and DIEA (3.0 equiv) in DMF. Stir 5 min to form the activated ester.

      • Add Pyrazole-Amine (1.0 equiv).

      • Microwave: 100°C for 30 minutes.

      • Note: Conventional heating often fails; microwave irradiation provides the localized superheating needed to force the collision.

Visual Decision Matrix for Amide Coupling:

AmideCoupling Start Start: Amide Coupling CheckAcid Is Acid Sensitive? Start->CheckAcid AcidCl Generate Acid Chloride (SOCl2 or Oxalyl Cl) CheckAcid->AcidCl No (Robust) HATU Coupling Agent: HATU Base: DIEA CheckAcid->HATU Yes (Sensitive) BaseChoice Base: Pyridine/DMAP AcidCl->BaseChoice Heat Heat to 60°C (THF) BaseChoice->Heat Success Product Formed Heat->Success Microwave Microwave: 100°C, 30 min HATU->Microwave Microwave->Success

Caption: Decision tree for overcoming steric barriers in amide coupling. High-energy intermediates or microwave excitation are mandatory.

Ticket #402: Buchwald-Hartwig Coupling (No Conversion)

User Report: "Trying to arylate the amine with an aryl bromide using Pd(OAc)2/BINAP. No product, potentially catalyst poisoning."

Root Cause:

  • Sterics: BINAP is not bulky enough to force the reductive elimination of the sterically crowded product.

  • Chelaion: The pyridine nitrogen on the N2-sidechain is coordinating to the Palladium, shutting down the catalytic cycle (acting as a "poison").

Resolution Protocol: Switch to Gen-3/Gen-4 Pre-catalysts and Dialkylbiaryl Phosphine Ligands .

Recommended System:

  • Catalyst: Pd(dba)2 or BrettPhos Pd G4 .

  • Ligand: BrettPhos or tBuBrettPhos .

    • Why: These ligands are exceptionally bulky. They create a "pocket" that enforces mono-ligation (preventing the pyridine side-chain from interfering) and accelerates the difficult reductive elimination step.

  • Base: LiHMDS or NaOtBu . (Stronger bases are needed to deprotonate the hindered amine).

Protocol:

  • Charge vial with Aryl Bromide (1.0 equiv), Pyrazole-Amine (1.2 equiv), BrettPhos Pd G4 (5 mol%).

  • Add NaOtBu (2.5 equiv).

  • Add dry Dioxane or Toluene (0.2 M).

  • Degas with Argon (sparge 10 min).

  • Heat to 100-110°C for 12h.

Ticket #403: Sulfonylation Stalls at 20% Conversion

User Report: "Reaction with sulfonyl chloride in DCM/TEA is extremely slow."

Root Cause: The amine is not nucleophilic enough to attack the sulfur center, and the resulting sulfonamide anion (if formed) is stabilized/trapped.

Resolution Protocol: Use a "Push-Pull" activation strategy.

  • Solvent Switch: Move from DCM to Pyridine (acts as solvent and base).

  • Catalyst: Add DMAP (dimethylaminopyridine) (0.1 equiv).

    • Mechanism:[2][3][4][5][6][7] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This species is much more reactive toward the hindered amine than the parent sulfonyl chloride.

  • Temperature: Heat to 50°C.

Comparative Data: Reaction Conditions

Reaction TypeStandard Condition (Fails)Optimized Condition (Works)Mechanistic Rationale
Amide Coupling EDC/HOBt, RT, DCMAcid Chloride , Pyridine, 60°CIncreases electrophilicity; thermal energy overcomes steric rotation barrier.
Amide Coupling HATU, DIEA, RTHATU , DIEA, MW 100°C Microwave irradiation provides kinetic energy to force sterically hindered collision.
Pd-Coupling Pd(OAc)2, BINAP, Cs2CO3BrettPhos Pd G4 , NaOtBu, 100°CBulky ligand prevents chelation of side-chain pyridine; promotes reductive elimination.
Reductive Amination NaBH(OAc)3, DCMTi(OiPr)4 , then NaBH4Titanium acts as a Lewis acid to force imine formation, which is the rate-limiting step for hindered amines.

Strategic Pathway Visualization

The following diagram illustrates the "Steric Gate" concept and how specific reagents bypass it.

StericGate Molecule Target: 4-Me-2-(Py-CH2)-Pyrazol-3-amine Barrier1 Barrier: C4-Methyl Sterics Molecule->Barrier1 Barrier2 Barrier: N2-Pyridine Chelation Molecule->Barrier2 Sol1 Solution: High Temp / Microwave (Increases Collision Frequency) Barrier1->Sol1 Overcome by Sol3 Solution: Activated Electrophiles (Acid Chlorides/Sulfonyl-DMAP) Barrier1->Sol3 Overcome by Sol2 Solution: Bulky Ligands (BrettPhos) (Prevents N-Coordination) Barrier2->Sol2 Overcome by

Caption: Mapping the steric and electronic barriers to their corresponding chemical solutions.

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination to put an alkyl group on the amine? A: Standard reductive amination (aldehyde + NaBH(OAc)3) will likely fail because the intermediate imine is difficult to form due to sterics. Fix: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] as a Lewis acid/dehydrating agent. Mix the amine and aldehyde with Ti(OiPr)4 neat or in THF for 12h to force imine formation, then add NaBH4.

Q: Why does the reaction turn black when I use Palladium? A: This indicates "Palladium Black" precipitation. Your catalyst is decomposing before it can react.[3] This happens because the oxidative addition is slow (sterics) or the ligand is dissociating (competed by the pyridine side chain). Fix: Switch to a pre-catalyst (like Pd-G4) which ensures the active species is generated on the ligand, and ensure your solvents are rigorously degassed to protect the fragile active species.

Q: Is the N1 nitrogen reactive? A: In 2-substituted pyrazoles, the N1 position has a lone pair, but it is much less nucleophilic than the exocyclic amine. However, if you use extremely strong alkylating agents (Methyl Iodide) and strong base (NaH), you might see quaternization at N1 or the pyridine nitrogen.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Coupling Reactions of Amines with 4-Halo-1H-pyrazoles and Other Heterocycles.
    • Relevance: Establishes the necessity of bulky ligands (BrettPhos) for hindered pyrazole couplings.
    • Source:

  • Amide Coupling on Hindered Amines

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[8][9][10]

    • Relevance: Details the failure of EDC and the success of Acid Fluorides/Chlorides and elevated temper
    • Source:[3][4][5][7][9][11][12][13][14]

  • General Reactivity of Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.[5][13][15]

    • Relevance: Reviews the nucleophilicity patterns of 3-amino vs 5-amino pyrazoles and the effect of N-substitution.
    • Source:

  • Sterically Hindered Amide Synthesis

    • Title: The Synthesis of Sterically Hindered Amides.[1][9][10]

    • Relevance: Discusses alternative activation strategies including Grignard/Isocyan
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H-NMR Spectrum Analysis of 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine

Executive Summary & Application Scope Compound: 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine CAS Relevance: Key intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways). Analytical Chall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Compound: 4-Methyl-2-(pyridin-3-ylmethyl)-2H-pyrazol-3-ylamine CAS Relevance: Key intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways). Analytical Challenge: The synthesis of N-alkylated aminopyrazoles frequently results in a mixture of regioisomers (N1- vs. N2-alkylation). Distinguishing the desired N2-isomer (Target) from the thermodynamic N1-isomer (Alternative) is the critical quality attribute (CQA) for this analysis.

This guide compares the spectral performance of the target compound against its regioisomer and evaluates solvent suitability (DMSO-d₆ vs. CDCl₃) to ensure accurate structural assignment.

Structural Analysis & Proton Assignment

The molecule consists of two distinct aromatic domains linked by a methylene bridge.

Predicted Chemical Shift Table (Target: N2-Isomer)

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton detection)

PositionGroupTypeShift (δ ppm)MultiplicityIntegrationCoupling (J)
A Pyrazole-NH₂Amino5.80 – 6.20br s2H-
B Pyrazole-C5-HAromatic7.20 – 7.35s1H-
C Pyrazole-C4-CH₃Methyl1.95 – 2.05s3H-
D Bridge -CH₂-Methylene5.15 – 5.25s2H-
E Pyridine-H2Aromatic8.45 – 8.55d/s1H~2 Hz
F Pyridine-H6Aromatic8.35 – 8.45dd1H~4.8, 1.5 Hz
G Pyridine-H4Aromatic7.55 – 7.65dt1H~7.8, 1.8 Hz
H Pyridine-H5Aromatic7.30 – 7.40dd1H~7.8, 4.8 Hz

Expert Insight: The Pyrazole-C5-H signal is a critical diagnostic. In the N2-isomer, it appears as a sharp singlet. If splitting is observed, suspect contamination or incorrect assignment.

Comparative Analysis: Performance vs. Alternatives

Comparison A: Regioisomer Differentiation (N2 vs. N1)

The most common synthetic impurity is the N1-alkylated isomer (1-(pyridin-3-ylmethyl)-4-methyl-1H-pyrazol-5-amine).

FeatureTarget (N2-Isomer) Alternative (N1-Isomer) Mechanistic Cause
Bridge -CH₂- Shift ~5.20 ppm~5.05 ppmElectronic shielding differences between N1 and N2 environments.
NOE Correlation Strong NOE: Bridge-CH₂ ↔ NH₂ Strong NOE: Bridge-CH₂ ↔ Pyrazole-H5 Spatial proximity. In N2, the bridge is adjacent to the amine. In N1, it is adjacent to C5-H.
NH₂ Shift Typically downfield (deshielded)Typically upfieldH-bonding capability differs between isomers.
Visualization: NOE Connectivity Logic

The following diagram illustrates the spatial logic required to confirm the N2-isomer using 2D NOESY NMR.

NOE_Logic cluster_0 Target: N2-Isomer cluster_1 Alternative: N1-Isomer N2_Bridge Bridge (-CH2-) @ 5.20 ppm N2_Amino Amino (-NH2) @ 6.00 ppm N2_Bridge->N2_Amino STRONG NOE (Diagnostic) N2_H5 Pyrazole H5 @ 7.25 ppm N2_Bridge->N2_H5 Weak/No NOE N1_Bridge Bridge (-CH2-) @ 5.05 ppm N1_Amino Amino (-NH2) N1_Bridge->N1_Amino Weak/No NOE N1_H5 Pyrazole H5 @ 7.40 ppm N1_Bridge->N1_H5 STRONG NOE (Diagnostic)

Caption: Figure 1. Diagnostic NOE interactions distinguishing the N2-isomer (Target) from the N1-isomer based on spatial proximity of the methylene bridge.

Comparison B: Solvent System Selection (DMSO-d₆ vs. CDCl₃)
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Data Quality
Solubility HighLow/ModerateAminopyrazoles often precipitate in CDCl₃, leading to poor signal-to-noise ratios.
Exchangeable Protons Visible (Sharp/Broad Singlet)Invisible/Broad DMSO slows proton exchange, allowing quantification of the -NH₂ group.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy/methylene signals if not dry; CDCl₃ water is usually clear of aromatics.

Recommendation: Use DMSO-d₆ for characterization to ensure the integral of the -NH₂ protons (2H) matches the aromatic signals, confirming the free base form.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Do not heat above 40°C to avoid accelerating proton exchange.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm.

Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 1D proton).

  • Number of Scans (NS): 16 (minimum) to 64 (for trace isomer detection).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate qNMR integration is required).

  • Temperature: 298 K (25°C).[1]

Analytical Workflow

The following decision tree outlines the validation process for the synthesized compound.

Workflow Start Crude Product Isolation SolventSelect Dissolve in DMSO-d6 (Check Solubility) Start->SolventSelect Run1H Acquire 1H-NMR (16 Scans) SolventSelect->Run1H CheckNH2 Check NH2 Integral (2H) @ ~6.0 ppm Run1H->CheckNH2 PassNH2 Integral Correct CheckNH2->PassNH2 Yes FailNH2 Integral Low/Absent CheckNH2->FailNH2 No CheckRegio Check Bridge-CH2 NOE (NOESY Experiment) PassNH2->CheckRegio SaltForm Suspect Salt Form (Proton Exchange) FailNH2->SaltForm NOE_Amino NOE to NH2? (Target N2-Isomer) CheckRegio->NOE_Amino Yes NOE_H5 NOE to H5? (Impurity N1-Isomer) CheckRegio->NOE_H5 No FreeBase Treat with NaHCO3 Re-extract SaltForm->FreeBase FreeBase->SolventSelect

Caption: Figure 2. Step-by-step logic flow for validating the structural identity and purity of the target aminopyrazole.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (via ACS/Figshare).
    • URL:[Link]

  • Solvent Effects on Chemical Shifts

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source: Magnetic Resonance in Chemistry.[1][2][3][4][5][6]

    • URL:[Link]

  • General Pyrazole NMR Data

    • Title: 1H, 13C and 15N NMR chemical shifts of 3-substituted pyrazoles.
    • Source: ResearchG
    • URL:[Link]

  • Aminopyrazole Synthesis & Characterization

    • Title: Synthesis of Pyrazole Derivatives and Screening of their Antibacterial Activities.
    • Source: Connect Journals.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to Validating a Purity Method for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine via HPLC

This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine. The p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method.[1][2][3]

Introduction: The Imperative for a Validated Method

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine is a heterocyclic amine containing both pyridine and pyrazole moieties. Such compounds are significant building blocks in medicinal chemistry.[4][5] The purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a validated analytical procedure that is demonstrated to be fit for its intended purpose is a non-negotiable regulatory and scientific requirement.[6][7]

This guide compares a scientifically developed HPLC method against the stringent performance characteristics required by global regulatory bodies.[8][9] We will not only present the "how" but, more critically, the "why" behind the experimental design, ensuring a deep understanding of the method's capabilities and limitations.

Method Development: A Rationale-Driven Approach

The objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the main analyte from its potential process-related impurities and degradation products.

Analyte Physicochemical Properties & Chromatographic Choices

The structure of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine features two basic nitrogen-containing aromatic rings (pyridine, pKa ≈ 5.2; pyrazole, pKa ≈ 2.5) and a primary amine.[4][5] This makes the molecule's retention highly sensitive to the mobile phase pH.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography, offering broad applicability for non-polar and moderately polar analytes.[10][11] However, the pyridine and pyrazole rings suggest that a Phenyl-Hexyl stationary phase could offer alternative selectivity through π-π interactions, which can be advantageous for separating aromatic compounds.[10][12] For this guide, we will proceed with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as the primary choice due to its versatility and proven track record. A comparison with a Phenyl phase could be a valuable extension during development if specificity issues arise.

  • Mobile Phase Selection: To ensure consistent protonation of the basic analyte and achieve good peak shape, the mobile phase pH must be controlled with a buffer.[13][14] A pH of approximately 3.0 is chosen, which is more than two pH units below the pKa of the pyridine moiety, ensuring it exists in a single, protonated form.[14] A volatile buffer system like ammonium formate is selected for its compatibility with mass spectrometry (MS), should there be a future need for peak identification. Acetonitrile is chosen as the organic modifier over methanol due to its lower UV cutoff and often superior peak efficiency.[15]

  • Detection Wavelength: Based on the aromatic nature of the pyridine and pyrazole rings, the analyte is expected to have a strong UV absorbance. A photodiode array (PDA) detector will be used to scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λ-max), which will be used for quantification to ensure maximum sensitivity.

The Optimized HPLC Method

After systematic evaluation, the following method was established as the basis for validation.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA DetectorStandard, reliable instrumentation. PDA allows for peak purity assessment.
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µmHigh-purity silica and double end-capping provide excellent peak shape for basic compounds.
Mobile Phase A 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic AcidBuffered aqueous phase to control ionization and ensure reproducible retention.[16]
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good elution strength and low UV absorbance.[15]
Elution Mode GradientTo ensure elution of potential late-eluting impurities and a reasonable run time.
Gradient Program 0-2 min (10% B), 2-15 min (10-80% B), 15-18 min (80% B), 18-18.1 min (80-10% B), 18.1-25 min (10% B)A shallow initial gradient for resolving early impurities, a steeper gradient for the main peak, and a wash/re-equilibration step.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing run time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection PDA at 265 nm (λ-max determined experimentally)Wavelength of maximum absorbance provides the best signal-to-noise ratio.
Injection Vol. 10 µLA suitable volume to balance sensitivity and potential for peak overload.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Ensures sample solvent is compatible with the initial mobile phase to prevent peak distortion.

The Validation Workflow: A Systematic Evaluation

The validation process follows a predefined protocol to demonstrate that the analytical method is suitable for its intended purpose.[6][9] The objective is to challenge the method and define its performance characteristics.

Validation_Workflow cluster_0 Method Lifecycle Dev Method Development Val_Protocol Validation Protocol Definition Dev->Val_Protocol Optimized Method Validation Execute Validation Experiments Val_Protocol->Validation ICH Q2(R1) Parameters Val_Report Validation Report & Conclusion Validation->Val_Report Compare Data to Criteria Routine Routine Use & Monitoring Val_Report->Routine Method is Fit for Purpose

Caption: High-level workflow for analytical method validation.

Performance Characteristics: Data-Driven Comparison

The following sections detail the experimental approach and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[2][17]

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[18] This is a mandatory check before any validation or sample analysis run.

Experimental Protocol:

  • Prepare a standard solution of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine at the target concentration (e.g., 0.5 mg/mL).

  • Inject the standard solution six replicate times.

  • Evaluate the resulting chromatograms against the acceptance criteria.

Data Summary & Comparison:

ParameterAcceptance Criteria (ICH/USP)Hypothetical ResultComparison
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[17]

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed standard and a blank (diluent).

  • Peak Purity Analysis: Use the PDA detector to evaluate the peak purity of the main analyte peak in the stressed samples. The purity angle should be less than the purity threshold.

  • Resolution: Calculate the resolution between the main analyte peak and the closest eluting impurity or degradant peak.

Data Summary & Comparison:

Stress ConditionAnalyte Degradation (%)Resolution (Rs) to Nearest PeakPeak PurityComparison
Acid (0.1N HCl, 60°C, 4h) 12.5%2.8PassPass
Base (0.1N NaOH, 60°C, 2h) 8.2%3.5PassPass
Oxidative (3% H₂O₂, RT, 8h) 15.1%2.2PassPass
Thermal (80°C, 24h) 4.5%>2.0PassPass
Photolytic (ICH Q1B) 6.8%>2.0PassPass
Acceptance Criteria N/ARs > 2.0 Purity Angle < Purity Threshold
Linearity and Range

Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected range. For a purity test, this range should typically span from the Quantitation Limit (QL) to 120% of the target concentration.[17]

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Data Summary & Comparison:

ParameterAcceptance CriteriaHypothetical ResultComparison
Range Studied QL to 120% of Test Conc.0.5 µg/mL to 600 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Y-intercept Should be close to zero-15.2Pass
Residual Plot Random distribution around zeroRandom distribution observedPass
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[19][20] Accuracy is typically assessed by a recovery study on a spiked placebo matrix.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable for a drug product).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery. Recovery (%) = (Amount Found / Amount Added) * 100

Data Summary & Comparison:

Spiked LevelMean Recovery (%)%RSDAcceptance CriteriaComparison
50% 99.5%0.8%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass
100% 100.8%0.5%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass
150% 101.2%0.6%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[17]

Experimental Protocol:

  • Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them on the same day by the same analyst. Calculate the %RSD.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are statistically compared.

Data Summary & Comparison:

Precision LevelParameterAcceptance CriteriaHypothetical ResultComparison
Repeatability %RSD (n=6)≤ 2.0%0.65%Pass
Intermediate Precision %RSD (n=12, combined)≤ 2.0%0.88%Pass
Quantitation Limit (QL) and Detection Limit (DL)

Objective:

  • DL: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[20]

  • QL: The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.[20]

Experimental Protocol:

  • Visual Evaluation (DL): Serially dilute a known concentration of the analyte until a peak is discernible from the baseline noise (typically a signal-to-noise ratio, S/N, of 3:1).

  • Signal-to-Noise (QL): Identify the concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation of QL: Inject six independent preparations at the determined QL concentration and confirm that the precision (%RSD) and accuracy meet acceptable criteria (e.g., RSD ≤ 10%).

Data Summary & Comparison:

ParameterAcceptance CriteriaHypothetical ResultComparison
Detection Limit (DL) S/N ≈ 3:10.15 µg/mLPass
Quantitation Limit (QL) S/N ≈ 10:1; Precision (%RSD) ≤ 10%0.5 µg/mL (S/N=11, %RSD=4.2%)Pass
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., pH, column temperature, flow rate, organic composition).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, Flow Rate ± 10%).

  • Analyze a system suitability solution under each modified condition and evaluate the impact on key responses like retention time, tailing factor, and resolution.

Robustness_Study center_node Standard Method (pH 3.0, 30°C, 1.0 mL/min) ph_plus pH 3.2 center_node->ph_plus pH ph_minus pH 2.8 center_node->ph_minus pH temp_plus Temp 35°C center_node->temp_plus Temp temp_minus Temp 25°C center_node->temp_minus Temp flow_plus Flow 1.1 mL/min center_node->flow_plus Flow flow_minus Flow 0.9 mL/min center_node->flow_minus Flow

Caption: Experimental design for the robustness study.

Data Summary & Comparison:

Parameter VariedEffect on System SuitabilityComparison
pH (± 0.2) Minor shift in retention time; all SST criteria met.Robust
Column Temp (± 5°C) Minor shift in retention time; all SST criteria met.Robust
Flow Rate (± 10%) Proportional shift in retention time; all SST criteria met.Robust
Organic % (± 2% absolute) Noticeable shift in retention time; resolution maintained >2.0.Robust

Final Comparison and Conclusion

This HPLC method for the purity determination of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine has been systematically compared against the internationally recognized validation criteria of ICH Q2(R1).

Validation ParameterMethod Performance vs. Acceptance Criteria
System Suitability Consistently meets requirements for precision, peak shape, and efficiency.
Specificity Demonstrates complete separation from all generated degradation products with no peak co-elutions.
Linearity & Range Excellent linearity (r² > 0.999) over a wide concentration range.
Accuracy High recovery rates (98-102%) confirm results are close to the true value.
Precision Low %RSD values (<1%) demonstrate high repeatability and intermediate precision.
Sensitivity (QL/DL) Sufficiently low limits for the quantification of potential impurities.
Robustness Unaffected by minor, deliberate changes to method parameters.

The comprehensive data set confirms that this analytical procedure is specific, linear, accurate, precise, sensitive, and robust . It is, therefore, deemed validated and fit for its intended purpose : the routine quality control and purity analysis of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Preparation of Mobile Phase for HPLC. Nacalai Tesque, Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Validation

Comparing bioactivity of pyrazol-3-ylamine vs pyrazol-5-ylamine isomers

Comparative Bioactivity Guide: Pyrazol-3-ylamine vs. Pyrazol-5-ylamine Isomers in Drug Design Introduction The aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Pyrazol-3-ylamine vs. Pyrazol-5-ylamine Isomers in Drug Design

Introduction

The aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase and epigenetic inhibitors [1]. However, when the pyrazole N1 position is substituted (e.g., with an alkyl or aryl group), the symmetry of the ring is broken, yielding two distinct regioisomers: pyrazol-3-ylamine and pyrazol-5-ylamine .

To the untrained eye, these isomers appear nearly identical. In biological systems, however, the shift of the exocyclic amine from the C3 to the C5 position fundamentally alters the molecule's steric profile, hydrogen-bonding trajectory, and degree of coplanarity. This guide objectively compares the bioactivity of these two isomers, providing the mechanistic causality behind their performance differences and a self-validating experimental framework for evaluating them.

Section 1: Mechanistic Causality – Why the Isomer Matters

The bioactivity differences between pyrazol-3-ylamines and pyrazol-5-ylamines are governed by steric hindrance and conformational restriction .

  • Pyrazol-5-ylamine (The "Twisted" Isomer): In this isomer, the exocyclic amine at C5 is directly adjacent to the substituent at N1. This proximity creates a severe steric clash between the N1-substituent and any functional group attached to the 5-amine. To relieve this strain, the attached pharmacophore is forced out of the pyrazole plane. This "twisted" conformation is highly beneficial when targeting deep, narrow hydrophobic pockets (such as the acetyl-lysine binding site of BET bromodomains) that require non-planar ligands [2].

  • Pyrazol-3-ylamine (The "Coplanar" Isomer): Here, the amine at C3 is distant from the N1-substituent. The lack of adjacent steric bulk allows substituents on the 3-amine to remain perfectly coplanar with the pyrazole ring. This flatness is critical for establishing bidentate hydrogen bonds with the highly conserved, narrow hinge region of kinases (e.g., AXL, Aurora, or JAK kinases) [3].

SAR_Logic Root N1-Substituted Aminopyrazole Iso3 Pyrazol-3-ylamine (Amine at C3) Root->Iso3 Iso5 Pyrazol-5-ylamine (Amine at C5) Root->Iso5 Prop3 No adjacent N-alkyl clash Allows extended coplanarity Iso3->Prop3 Prop5 Adjacent N-alkyl clash Forces out-of-plane twist Iso5->Prop5 Bind3 Optimal for flat Kinase Hinge Binding Prop3->Bind3 Bind5 Optimal for deep Epigenetic Pockets (e.g., BET) Prop5->Bind5

Caption: Logical relationship between aminopyrazole regiochemistry, steric conformation, and target suitability.

Section 2: Comparative Bioactivity Data

The theoretical conformational differences translate directly into measurable bioactivity. Below is a comparative summary of experimental data drawn from recent SAR (Structure-Activity Relationship) studies.

Case Study 1: BET Bromodomain (BRD4) Inhibition

In the development of BRD4 inhibitors, researchers synthesized matched pairs of aminopyrazoles to probe the binding pocket [2]. Compound 24 , utilizing a 1,3-dimethyl-1H-pyrazol-5-amine moiety, achieved an IC50 of 10.3 nM in MOLM-13 cells. When the scaffold was swapped to the 3-amine isomer (Compound 36 , utilizing 1,5-dimethyl-1H-pyrazol-3-amine ), the binding affinity to BRD4 dropped significantly. The 5-isomer's forced twist perfectly matched the geometry of the BRD4 BD1 pocket, whereas the 3-isomer's flat trajectory caused detrimental steric clashes within the binding site.

Case Study 2: Kinase Inhibition (AXL & LRRK2)

Conversely, in kinase inhibitor design, the 3-amine isomer often prevails. For instance, 3-aminopyrazole derivatives have been discovered as highly potent AXL kinase inhibitors, with lead compounds achieving enzymatic IC50 values as low as 1.6 nM due to optimal hinge-binding geometry [4]. In LRRK2 inhibitor studies, both 3- and 5-amino linked pyrazoles were tested as aniline bioisosteres; while they provided good selectivity over JAK2, their altered hydrogen-bond vectors resulted in inferior potency compared to 4-linked aminopyrazoles, highlighting the extreme sensitivity of kinase pockets to isomer geometry [5].

Target ClassEvaluated IsomerRepresentative ScaffoldIC50 / PotencyStructural Implication
BET Bromodomain (BRD4) Pyrazol-5-ylamine1,3-dimethyl-1H-pyrazol-5-amine10.3 nM [2]Twisted conformation perfectly complements the deep BD1 pocket.
BET Bromodomain (BRD4) Pyrazol-3-ylamine1,5-dimethyl-1H-pyrazol-3-amine>50 nM [2]Coplanarity prevents optimal insertion into the bromodomain.
AXL Kinase Pyrazol-3-ylamine1H-pyrazol-3-amine derivative1.6 nM [4]Flat conformation allows ideal bidentate hinge-region H-bonding.
LRRK2 Kinase Pyrazol-3/5-ylamine3-/5-amino-linked pyrazolesInferior [5]Suboptimal vector for the LRRK2 selectivity pocket compared to 4-amine.

Section 3: Self-Validating Experimental Protocol

To accurately compare these isomers in your own drug development pipeline, you must employ a self-validating workflow. A common pitfall in aminopyrazole chemistry is the misassignment of the 3- vs. 5-isomer during synthesis. The following protocol ensures that chemical identity validates the biochemical assay, which in turn is validated by biophysical binding data.

Step 1: Regioselective Synthesis & Chromatographic Isolation
  • Procedure: Condense a substituted hydrazine (e.g., methylhydrazine) with an appropriate β-ketonitrile. This reaction typically yields a mixture of both the 3-amine and 5-amine regioisomers.

  • Action: Separate the isomers using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Step 2: Structural Validation via 2D NMR (Critical Checkpoint)
  • Procedure: Subject both isolated fractions to 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC NMR.

  • Validation: In the pyrazol-5-ylamine , you will observe a strong NOE cross-peak between the N1-alkyl protons and the exocyclic 5-NH2 protons. In the pyrazol-3-ylamine , this cross-peak will be entirely absent, as the amine is too far from the N1-alkyl group. Do not proceed to biological testing until this is confirmed.

Step 3: Biochemical Profiling (TR-FRET Assay)
  • Procedure: Screen both validated isomers against the target protein (e.g., BRD4 or AXL) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Generate 10-point dose-response curves to calculate the IC50.

  • Validation: The IC50 provides the quantitative bioactivity difference, but it does not prove how the molecule is binding.

Step 4: Biophysical & Structural Confirmation (SPR & X-ray)
  • Procedure: Run the superior isomer through Surface Plasmon Resonance (SPR) to determine the binding kinetics (

    
     and 
    
    
    
    ), ensuring the IC50 is driven by target engagement, not aggregation. Finally, co-crystallize the ligand-protein complex.
  • Validation: X-ray crystallography serves as the ultimate validation, confirming whether the molecule adopted the "twisted" (5-isomer) or "coplanar" (3-isomer) conformation predicted in Section 1.

Experimental_Workflow Step1 1. Synthesis & HPLC Separation Step2 2. 2D NOESY NMR (Regio-assignment) Step1->Step2 Yields 2 Isomers Step3 3. TR-FRET Assay (IC50 Determination) Step2->Step3 Validates Identity Step4 4. SPR & X-ray (Binding Kinetics/Mode) Step3->Step4 Validates Potency

Caption: Self-validating workflow for the isolation and biological evaluation of aminopyrazole isomers.

Conclusion

The choice between pyrazol-3-ylamine and pyrazol-5-ylamine is not merely a synthetic convenience; it is a critical design decision that dictates the 3D topology of the resulting drug candidate. By matching the steric demands of the target pocket—flat for kinases, twisted for bromodomains—researchers can leverage these distinct isomers to drastically improve both potency and selectivity.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at:[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. National Institutes of Health (NIH) / PMC. Available at:[Link]

Comparative

Structural Confirmation of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine via X-ray Crystallography

Publish Comparison Guide Part 1: Executive Summary & Strategic Rationale In the development of pyrazole-based kinase inhibitors, the precise regiochemistry of the pyrazole core is critical for structure-activity relation...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Part 1: Executive Summary & Strategic Rationale

In the development of pyrazole-based kinase inhibitors, the precise regiochemistry of the pyrazole core is critical for structure-activity relationship (SAR) studies.[1][2] The compound 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (CAS: 957513-31-4) represents a classic structural challenge: the alkylation of 3-amino-4-methylpyrazole can yield either the N1-isomer or the N2-isomer , often indistinguishable by standard 1D NMR due to tautomeric equilibrium and overlapping chemical shifts.[1][2]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, MS) for the definitive structural confirmation of this compound. While NMR is the standard for high-throughput screening, SC-XRD is the only self-validating method capable of unambiguously assigning the N-alkylation site and the amino/imino tautomeric state in the solid phase.[1][2]

Part 2: Comparative Analysis of Structural Elucidation Methods

The Core Problem: Pyrazole Regioisomerism

When synthesizing the target compound via alkylation of 4-methyl-3-aminopyrazole with 3-(chloromethyl)pyridine, two isomers are theoretically possible. Distinguishing them is non-trivial:

  • Isomer A (Target): 2-substituted (2H-pyrazol-3-ylamine)[1][2][3][4][5]

  • Isomer B (Byproduct): 1-substituted (1H-pyrazol-3-ylamine)[1][2]

Technique Comparison Matrix
FeatureMethod A: 1H/13C NMR & NOESY Method B: X-Ray Crystallography (SC-XRD)
Primary Output Chemical shifts (

), Coupling constants (

), NOE correlations.[1][2]
3D Electron density map, Bond lengths (

), Torsion angles (

).
Regio-Assignment Inferential. Relies on NOE cross-peaks between the methylene linker and pyrazole substituents.[1][2] Often ambiguous if rotation is free.[1]Absolute. Direct visualization of atom connectivity (N1 vs. N2).
Tautomer ID Difficult. Solvent-dependent.[1][2] Rapid proton exchange broadens -NH2 signals, obscuring amino vs. imino forms.[1]Definitive. C-N bond lengths distinguish C-NH2 (single bond) from C=NH (double bond).[1][2]
Sample Req. ~5-10 mg (Dissolved).[1][2] Non-destructive.Single crystal (~0.1 - 0.3 mm).[1][2] Non-destructive.
Confidence Level 85-90% (High risk of misassignment).[1][2]>99.9% (Gold Standard).
Throughput High (Minutes).Low (Days to Weeks for crystal growth).
Decision Pathway

The following logic flow illustrates why SC-XRD is the requisite endpoint for this specific scaffold.

StructuralConfirmation Start Crude Reaction Product (Alkylation of 3-amino-4-methylpyrazole) Purification Chromatographic Purification Start->Purification NMR_Analysis 1H / 13C NMR Analysis Purification->NMR_Analysis Ambiguity Ambiguous Assignment? (N1 vs N2 signals unclear) NMR_Analysis->Ambiguity NOESY 2D NOESY / HMBC Ambiguity->NOESY No (Low Confidence) Crystallization Crystallization (Slow Evaporation) Ambiguity->Crystallization Yes (High Confidence Required) NOESY->Crystallization Still Ambiguous XRD_Data SC-XRD Data Collection Crystallization->XRD_Data Refinement Structure Refinement (R-factor < 5%) XRD_Data->Refinement Final_Structure CONFIRMED STRUCTURE (4-Methyl-2-pyridin-3-ylmethyl...) Refinement->Final_Structure

Figure 1: Decision matrix for structural confirmation. While NMR is the first line of defense, ambiguity in pyrazole alkylation necessitates X-ray diffraction for absolute confirmation.

Part 3: Detailed Experimental Protocols

Protocol A: Crystallization of the Target Compound

Objective: Obtain single crystals suitable for diffraction (dimensions > 0.1 mm).

  • Solvent Selection: The target compound contains both a polar amino group and a hydrophobic pyridine/methyl region. A mixed solvent system is optimal.

  • Procedure (Slow Evaporation):

    • Dissolve 20 mg of pure 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine in 2 mL of Methanol (MeOH).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial to remove particulate nuclei.
      
    • Add 0.5 mL of Dichloromethane (DCM) to aid solubility and evaporation rate.

    • Cover the vial with Parafilm and puncture 3-5 small holes with a needle.[1][2]

    • Store at ambient temperature (20-25°C) in a vibration-free environment.

    • Observation: Monitor daily. Colorless block-like crystals typically form within 3-7 days.[1][2]

Protocol B: X-Ray Data Collection & Refinement

Objective: Collect high-resolution diffraction data to solve the phase problem.

  • Mounting: Select a crystal with sharp edges and uniform extinction under polarized light. Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Data Collection:

    • Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo-K

      
       radiation (
      
      
      
      ).[1][2]
    • Temperature: Cool to 100 K using a nitrogen stream (Cryostream) to reduce thermal motion (atomic displacement parameters).

    • Strategy: Collect a full sphere of data (

      
      ) to ensure high redundancy.
      
  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) to locate heavy atoms (N, C).

    • Use SHELXL (Least Squares) for refinement.

    • Critical Step: Locate Hydrogen atoms on the exocyclic nitrogen (N-NH2) via difference Fourier maps. Do not place them geometrically if tautomerism is the question.

Part 4: Data Interpretation & Validation

To validate the structure as 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine, the refined model must meet specific crystallographic criteria.

Key Crystallographic Parameters (Representative)

Note: These values are representative of high-quality data for this class of aminopyrazoles.

ParameterAcceptance CriteriaStructural Implication
R-factor (

)

(5%)
Indicates the model agrees well with observed electron density.[1][2]
Goodness of Fit (GoF)

Proper weighting of data and parameters.
Flack Parameter N/A (Achiral)Not applicable unless the molecule crystallizes in a chiral space group.
Structural Proof Points (The "Fingerprint")

The X-ray structure provides three specific proofs that NMR cannot easily provide:

  • Proof 1: Regiochemistry (N2-Alkylation)

    • The electron density map will clearly show the methylene bridge (

      
      ) connecting the Pyridine ring (C3 position) to the N2  nitrogen of the pyrazole ring.[1][2]
      
    • Validation: Check the N1-C5 and N2-C3 bond distances.[1][2] In N2-substituted pyrazoles, the steric environment around the methyl group (C4-Me) is distinct.[1][2]

  • Proof 2: Tautomeric State (Amino vs. Imino)

    • Measure the exocyclic C-N bond length.

    • Amino form (C-NH2): Bond length

      
       (Partial double bond character due to resonance).[1][2]
      
    • Imino form (C=NH): Bond length

      
      .[1][2]
      
    • Result: The target compound typically crystallizes in the amino form , stabilized by intermolecular hydrogen bonding.

  • Proof 3: Intermolecular Interactions

    • Expect a hydrogen bond network where the amino protons (

      
      ) donate to the pyridine nitrogen of a neighboring molecule, forming a supramolecular chain.
      

Part 5: References

  • Elguero, J., et al. (2000). Tautomerism in Pyrazoles and Related Derivatives. Advances in Heterocyclic Chemistry.

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: X-ray crystallography and N-13 CPMAS NMR spectroscopy.[1][2] ARKIVOC.[1]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine Analysis

Executive Summary 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (CAS 957513-31-4), also known as 4-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, is a highly specialized pyrazole-pyridine pharmacophore. This stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (CAS 957513-31-4), also known as 4-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, is a highly specialized pyrazole-pyridine pharmacophore. This structural motif is frequently leveraged in the design of novel kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.

In pharmaceutical development, the analytical control of such intermediates is critical. Trace impurities from early synthetic steps can propagate through multi-step syntheses, leading to toxicogenic or structurally similar API impurities that are notoriously difficult to purge. To ensure robust analytical control, laboratories must establish highly accurate reference standards. This guide objectively compares the performance and analytical validation requirements of different reference standard grades, providing field-proven protocols for their certification.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine for analytical use, scientists must choose between three distinct tiers of reference materials. The choice directly impacts the reliability of downstream API release testing.

Table 1: Performance & Specification Comparison
SpecificationCertified Reference Material (CRM)Working Standard (Secondary)Commercial Building Block
Target Purity > 99.5% (Absolute Assay)> 99.0% (Relative Assay)~ 95.0% (Area %)
Traceability ISO 17034 / NIST TraceableQualified against a CRMCertificate of Analysis only
Assay Method qNMR + Mass Balance (Orthogonal)HPLC-UV (External Calibration)NMR / LC-MS (Identity only)
Uncertainty (

)
Calculated (Expanded,

)
EstimatedNot provided
Best Use Case API Release Testing, RegulatoryRoutine Batch QC AnalysisEarly Discovery Synthesis

Causality in Grade Selection: A Commercial Building Block grade is sufficient for early-stage discovery synthesis because the primary goal is structural confirmation and yield optimization. However, for regulatory submissions and API release, a Certified Reference Material (CRM) is mandatory. The CRM provides an absolute assay value with a defined measurement uncertainty, which is mathematically required to accurately calculate the limit of quantitation (LOQ) for trace impurities.

Analytical Methodologies for Purity & Assay Validation

To certify a reference standard, the analytical methodology must be orthogonal and self-validating.

  • Mass Balance (Indirect Method): This approach calculates absolute purity by subtracting the sum of all impurities from 100%. It requires HPLC-UV (organic impurities), Karl Fischer titration (water content), and GC-FID (residual solvents). While comprehensive, it propagates the measurement uncertainty of three different techniques.

  • Quantitative NMR (qNMR - Direct Method): qNMR is the gold standard for absolute quantitation. Because the NMR signal intensity is directly proportional to the number of resonant nuclei, it does not require a reference standard of the same substance. This is particularly advantageous for novel intermediates like 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine, where high-purity homologous standards may not yet exist .

Reference Standard Certification Workflow

G Raw 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (CAS 957513-31-4) Branch1 Mass Balance Approach (Indirect Assay) Raw->Branch1 Branch2 qNMR Approach (Direct Absolute Assay) Raw->Branch2 HPLC HPLC-UV/MS (Organic Impurities) Branch1->HPLC KF Karl Fischer (Water Content) Branch1->KF GC GC-FID (Residual Solvents) Branch1->GC IS Internal Standard (e.g., Maleic Acid) Branch2->IS CRM Certified Reference Material (CRM) Final Value Assignment HPLC->CRM KF->CRM GC->CRM NMR 1H-NMR Integration (Analyte vs IS Ratio) IS->NMR NMR->CRM

Fig 1: Analytical workflow for certifying 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Absolute Quantitation via H-qNMR

This protocol utilizes internal calibration to determine the absolute mass fraction of the analyte .

Materials:

  • Analyte: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine.

  • Internal Standard (IS): NIST-traceable Maleic Acid.

  • Solvent: DMSO-

    
     (100% deuterated, containing 0.03% v/v TMS).
    

Step-by-Step Methodology:

  • System Suitability Test (SST - Self-Validation): Before analyzing the sample, prepare a gravimetric mixture of NIST Maleic Acid and NIST Dimethyl sulfone (DMSO

    
    ). Acquire the spectrum. Validation criteria: The calculated purity of DMSO
    
    
    
    must fall within 99.5% – 100.5% of its certified value. If it fails, the system is not at thermal equilibrium or the pulse calibration is incorrect.
  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of Maleic Acid into a single vial using a microbalance (d = 0.001 mg). Co-dissolve in 1.0 mL of DMSO-

    
    .
    
  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (Hard pulse for maximum signal-to-noise).

    • Relaxation Delay (

      
      ):  60 seconds. Causality: A 
      
      
      
      of 60s is explicitly chosen to ensure >99.9% longitudinal relaxation (
      
      
      ) of both the pyrazole methyl protons and the pyridine aromatic protons. Failing to allow complete relaxation causes integration truncation errors, artificially skewing the purity result.
    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

  • Integration & Calculation: Integrate the Maleic Acid singlet at ~6.3 ppm and the analyte's pyrazole methyl singlet at ~2.1 ppm. Causality: The 6.3 ppm IS peak is chosen because it sits in a clean spectral window, completely avoiding overlap with the analyte's aliphatic and aromatic signals. Calculate the absolute purity using the standard qNMR molar ratio equation.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

While qNMR provides the absolute assay, LC-MS/MS is required to identify co-eluting structural isomers or degradation products.

Materials:

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: MS-grade Acetonitrile.

Step-by-Step Methodology:

  • System Suitability Test (SST - Self-Validation): Inject a blank (diluent) to ensure no column carryover. Inject a Limit of Quantitation (LOQ) standard (0.05% of the nominal sample concentration). Validation criteria: The LOQ standard must yield a Signal-to-Noise (S/N) ratio of ≥ 10. Furthermore, a bracketing standard must be injected every 10 samples; if the peak area drifts by >2.0%, the run is automatically invalidated to prevent instrument drift from compromising the data.

  • Sample Preparation: Dilute the reference standard to 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Chromatographic Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Target Mass: Monitor

      
       189.1 (
      
      
      
      ).
    • Causality for Mobile Phase: Formic acid is strictly required in Mobile Phase A. It acts as an ion-pairing agent and provides the necessary protons (

      
      ) to ionize the primary amine and pyridine nitrogen of the analyte, exponentially enhancing the ionization efficiency and sensitivity in ESI+ mode.
      

References

  • qNMR - A Versatile Concept for the Validation of Natural Product Reference Compounds Source: Phytochemical Analysis / PubMed URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin / J-STAGE URL:[Link]

Comparative

Quality Control Parameters and Application Comparison Guide: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine in Kinase Inhibitor Discovery

Executive Summary & Chemical Context The pyrazole-amine motif is a privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive hinge-binding element in[1]. The compound 4-Methyl-2-pyridin-3-ylme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pyrazole-amine motif is a privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive hinge-binding element in[1]. The compound 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (also cataloged as 4-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, CAS: 957513-31-4) represents an advanced building block designed to overcome the limitations of simpler pyrazole-amines[2].

While the primary amine and adjacent pyrazole nitrogen form critical bidentate hydrogen bonds with the kinase hinge region, the pyridin-3-ylmethyl substituent extends into the ribose binding pocket or solvent-exposed channel. This specific functionalization enhances aqueous solubility and introduces a basic nitrogen capable of forming additional electrostatic interactions, which is a proven strategy in optimizing [3].

G A Building Block (CAS: 957513-31-4) B QC Profiling (HPLC & 2D-NMR) A->B C Buchwald-Hartwig Cross-Coupling B->C D Kinase Inhibitor Candidate C->D

Workflow for integrating and validating the pyrazole-amine building block in drug discovery.

Critical Quality Control (QC) Parameters

Standard purity assays (e.g., simple LC-MS or 1D NMR) are insufficient for complex heteroaryl building blocks. As an application scientist, I mandate the following QC parameters based on the mechanistic causality of downstream failures:

A. Regioisomeric Purity (Target: <0.5%)

The synthesis of N-alkylated pyrazoles inherently risks the formation of regioisomers (N1 vs. N2 alkylation).

  • The Causality: The distinction between the 1-substituted and 2-substituted pyrazole is chemically subtle but biologically profound. If the incorrect regioisomer is carried forward into the final Active Pharmaceutical Ingredient (API), it will present a completely different vector to the kinase ATP pocket, destroying structure-activity relationship (SAR) integrity.

  • The Standard: QC must utilize 2D NOESY NMR to confirm through-space coupling between the pyridinylmethyl protons and the C4-methyl group, coupled with a validated reverse-phase HPLC method to quantify regioisomeric impurities to below 0.5%.

B. Trace Metal Contamination (Target: <10 ppm)
  • The Causality: Because this amine is primarily utilized in downstream [4], adventitious transition metals (like copper or iron from upstream synthetic steps) can poison the Pd(0) catalyst or cause unpredictable ligand exchange. ICP-MS profiling is a non-negotiable QC step prior to library synthesis.

Comparative Performance Analysis

To objectively evaluate 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine, we benchmark it against two common alternatives: the minimal 1-Methyl-1H-pyrazol-5-amine and the lipophilic 1-Benzyl-1H-pyrazol-5-amine.

Parameter4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine1-Methyl-1H-pyrazol-5-amine1-Benzyl-1H-pyrazol-5-amine
Structural Role Advanced hinge-binder with solubility vectorBasic hinge-binderLipophilic hinge-binder
ClogP (approx.) 1.20.42.1
Kinase Selectivity Potential High (due to pyridine N-interaction)Low (promiscuous)Moderate (hydrophobic clash)
Buchwald-Hartwig Yield 85-90% (requires optimized ligands)>90%80-85%
Primary Limitation / QC Challenge Regioisomer resolution during synthesisHigh polarity complicates extractionBenzyl group is a CYP450 metabolic liability

Self-Validating Experimental Protocols

Protocol 1: Self-Validating HPLC Method for Regioisomer Quantification

Standard silica-based C18 columns at low pH will cause the basic pyridine nitrogen to tail severely, masking underlying regioisomers.

  • System: Agilent 1260 Infinity II (or equivalent).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Causality: The hybrid-silica matrix withstands high pH, keeping the pyridine neutral for sharp, symmetrical peaks.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 9.5)

    • B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Self-Validation Check: The system is validated only if the resolution (

    
    ) between the 1-substituted and 2-substituted pyrazole isomers in a spiked standard is 
    
    
    
    . If
    
    
    , column degradation has occurred, and the run must be aborted to prevent false-purity reporting.
Protocol 2: Buchwald-Hartwig Amination Workflow

This protocol details the coupling of the pyrazole-amine with an aryl bromide to form a secondary amine [5].

  • Reagents: Aryl bromide (1.0 eq), 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine (1.1 eq),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous t-Amyl alcohol. Causality:t-Amyl alcohol is a sterically hindered, non-nucleophilic solvent that supports high temperatures (100°C) and dissolves both the organic substrates and the inorganic base sufficiently to facilitate the catalytic cycle.

  • Step-by-Step:

    • Inert Atmosphere: Charge a Schlenk flask with the aryl bromide, pyrazole-amine,

      
      , XPhos, and 
      
      
      
      . Evacuate and backfill with Argon (3x). Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation.
    • Solvent Addition: Add the degassed t-Amyl alcohol via syringe.

    • Reaction: Heat the sealed flask to 100°C for 12 hours with vigorous stirring.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The protocol is validated if the conversion is >95% with <2% of the des-bromo aryl byproduct (which would indicate premature reductive elimination).

G Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Ar-Br AC Amine Coordination (Pyrazole-Amine) OA->AC Amine DP Deprotonation (Base) AC->DP K2CO3 RE Reductive Elimination (Product Release) DP->RE RE->Pd0 API

Mechanism of Pd-catalyzed Buchwald-Hartwig amination for pyrazole-amine coupling.

References

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PMC (NIH) URL: [Link]

  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Orient J Chem URL: [Link]

  • Title: Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations Source: NIH URL: [Link]

  • Title: Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction Source: ResearchGate URL: [Link]

Sources

Validation

Unambiguous Spectroscopic Differentiation of Pyridine-Methyl Pyrazole Regioisomers: A Definitive Guide

The differentiation of regioisomers in heterocyclic chemistry, particularly N-substituted pyrazoles, remains a significant analytical challenge due to the subtle electronic differences between the 3- and 5-positions. For...

Author: BenchChem Technical Support Team. Date: March 2026

The differentiation of regioisomers in heterocyclic chemistry, particularly N-substituted pyrazoles, remains a significant analytical challenge due to the subtle electronic differences between the 3- and 5-positions. For pyridine-methyl pyrazole derivatives—frequently utilized as bidentate ligands in transition metal chemistry or as core pharmacophores in kinase inhibitors—confirming the exact site of methylation is critical. The position of the methyl group dictates the molecule's steric profile, directly impacting metal-binding stoichiometry and biological target affinity.

While 1D ¹H and ¹³C NMR provide foundational data, the chemical shifts of the 3-methyl and 5-methyl groups often overlap. This necessitates the use of 2D NMR techniques, specifically NOESY and HMBC, to establish definitive spatial and through-bond anchor points[1]. This guide provides a self-validating analytical framework for distinguishing between Isomer A (2-((3-methyl-1H-pyrazol-1-yl)methyl)pyridine) and Isomer B (2-((5-methyl-1H-pyrazol-1-yl)methyl)pyridine).

Workflow A Synthesis Mixture (Regioisomers) B Chromatographic Separation A->B C 1D NMR & MS (Mass/Purity) B->C D 2D NMR (NOESY & HMBC) C->D E Unambiguous Assignment D->E

Analytical workflow for the isolation and spectroscopic assignment of pyrazole regioisomers.

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic markers used to differentiate the two regioisomers. Note that while Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) confirm the macroscopic structural identity, they are diagnostically blind to the regioisomerism. The definitive assignment relies entirely on the 2D NMR correlations[2].

Spectroscopic MetricIsomer A (3-Methyl Regioisomer)Isomer B (5-Methyl Regioisomer)Diagnostic Value
¹H NMR (Pyrazole CH₃) ~2.25 ppm (s, 3H)~2.30 ppm (s, 3H)Low (Overlapping shifts)
¹H NMR (Pyrazole Ring) H5: ~7.3 ppm (d), H4: ~6.0 ppm (d)H3: ~7.4 ppm (d), H4: ~6.0 ppm (d)Moderate
¹H NMR (Pyridine-CH₂) ~5.40 ppm (s, 2H)~5.45 ppm (s, 2H)Low
¹³C NMR (Pyrazole CH₃) ~13.5 ppm~11.0 ppmModerate
NOESY Correlations Pyridine-CH₂ ↔ Pyrazole H5 Pyridine-CH₂ ↔ Pyrazole 5-CH₃ High (Definitive)
HMBC Correlations Pyridine-CH₂ → C5 (CH, ~130 ppm)Pyridine-CH₂ → C5 (C-CH₃, ~140 ppm)High (Definitive)
FT-IR (C=N stretch) ~1590 cm⁻¹~1585 cm⁻¹Low
HRMS (ESI+) [M+H]⁺ m/z 174.0924[M+H]⁺ m/z 174.0924Identical (Confirms formula)

Diagnostic Logic & Mechanistic Causality

To eliminate structural ambiguity, we must exploit the geometric relationship between the N-alkyl substituent (the pyridine-CH₂ group) and the pyrazole ring.

Through-Space Causality (NOESY): In Isomer B (5-methyl), the methyl group is spatially adjacent to the N1-methylene bridge. Because the distance is less than 5 Å, a strong Nuclear Overhauser Effect (NOE) cross-peak will manifest between the methylene protons (~5.45 ppm) and the methyl protons (~2.30 ppm). Conversely, in Isomer A (3-methyl), the methyl group is too distant to exhibit an NOE; instead, the methylene protons will show a strong correlation with the pyrazole H5 proton (~7.3 ppm)[1].

Through-Bond Causality (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (³JCH) scalar couplings. The N-methylene protons will couple to the adjacent C5 carbon of the pyrazole ring. In Isomer A, C5 is a tertiary carbon (CH) resonating around 130 ppm. In Isomer B, C5 is a quaternary carbon (C-CH₃) shifted further downfield to approximately 140 ppm due to the electron-donating inductive effect of the attached methyl group[3].

NMR_Logic Start N-Alkyl Pyrazole Isomer Pair NOESY NOESY Analysis (Spatial Proximity < 5Å) Start->NOESY HMBC HMBC Analysis (3J C-H Coupling) Start->HMBC Isomer3 3-Methyl Isomer NOE: N-CH2 to H5 NOESY->Isomer3 H5 cross-peak Isomer5 5-Methyl Isomer NOE: N-CH2 to CH3 NOESY->Isomer5 CH3 cross-peak HMBC3 HMBC: N-CH2 to C5 (CH) HMBC->HMBC3 HMBC5 HMBC: N-CH2 to C5 (C-CH3) HMBC->HMBC5 Isomer3->HMBC3 Isomer5->HMBC5

2D NMR decision matrix for differentiating 3-methyl and 5-methyl pyrazole regioisomers.

Validated Experimental Protocol: 2D NMR Acquisition

This protocol is designed as a self-validating system. Do not proceed to the time-intensive 2D acquisitions until the 1D baseline validation (Phase 2) confirms sample integrity[2].

Phase 1: Sample Preparation
  • Dissolution: Dissolve 15–20 mg of the purified pyrazole derivative in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS).

    • Causality: A high sample concentration ensures sufficient signal-to-noise (S/N) for the insensitive ¹³C nucleus during the 2D HMBC experiment. CDCl₃ is selected to provide a stable deuterium lock signal and to avoid the chemical shift perturbations often caused by hydrogen-bonding solvents like DMSO-d₆.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.

    • Causality: Micro-particulates disrupt magnetic field homogeneity. Poor shimming broadens line widths, which can obscure the critical fine couplings needed to resolve the pyrazole ring protons.

Phase 2: 1D Baseline Validation (The Gatekeeper)
  • Acquisition: Acquire a standard ¹H NMR spectrum (ns=16, d1=1s).

  • Validation Check: Integrate the spectrum. The ratio of the pyridine-methylene (N-CH₂) singlet to the pyrazole methyl (CH₃) singlet must be exactly 2:3.

    • Causality: If this ratio deviates, or if there are overlapping impurity peaks in the 2.0–2.5 ppm or 5.0–5.5 ppm regions, the 2D cross-peaks will be uninterpretable. Chromatographic repurification is mandatory before proceeding.

Phase 3: NOESY Acquisition (Through-Space)
  • Parameter Setup: Set up a 2D NOESY experiment with a mixing time (

    
    ) of 450 ms.
    
    • Causality: Small molecules (MW ~173 g/mol ) tumble rapidly in solution, placing them in the extreme narrowing limit (

      
      ). Because their rotational correlation time is short, a longer mixing time (400–500 ms) is strictly required to allow the NOE to build up between the N-CH₂ protons and the spatially adjacent 5-position.
      
  • Execution: Acquire with 1024 data points in

    
     and 256 increments in 
    
    
    
    . Process with a zero-filling to 1024 x 1024 and apply a squared sine-bell apodization window.
Phase 4: HMBC Acquisition (Through-Bond)
  • Parameter Setup: Set the long-range coupling delay to 62.5 ms.

    • Causality: HMBC is optimized for ³JCH couplings, which typically average 8 Hz in aromatic heterocyclic systems. The delay

      
       is mathematically defined as 
      
      
      
      . Therefore, 62.5 ms is the exact theoretical optimum to observe the correlation between the N-CH₂ protons and the C5 carbon.
  • Execution: Acquire with 2048 data points in

    
     and 256 increments in 
    
    
    
    .

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information (PMC).[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical.[Link]

  • Synthesis, characterization and use of imidazole and methyl-pyrazole based pyridine ligands as extractants for nickel(II) and copper(II). Academia.edu.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine

Executive Hazard Analysis Substance Class: Heterocyclic Amine / Pyridine Derivative Physical State: Solid (Crystalline powder) Primary Hazard Classification (Derived): High Potency / Corrosive As a specific Safety Data S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Substance Class: Heterocyclic Amine / Pyridine Derivative Physical State: Solid (Crystalline powder) Primary Hazard Classification (Derived): High Potency / Corrosive

As a specific Safety Data Sheet (SDS) for 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine may not be available in all public repositories due to its status as a specialized pharmaceutical intermediate, this guide utilizes Functional Group Analysis to establish a "Safety Net" protocol.

We treat this substance as a Category 3 Acute Toxin and Category 1B Skin Corrosive based on its structural components:

  • Exocyclic Primary Amine (

    
    ):  High potential for severe eye damage and skin corrosion (alkaline burns).
    
  • Pyridine Ring: Facilitates transdermal absorption and poses neurotoxic/hepatotoxic risks upon systemic exposure.

  • Pyrazole Core: Associated with potential sensitization.

Operational Directive: Handle as an Occupational Exposure Band (OEB) 3 or 4 compound until specific toxicological data proves otherwise. Zero skin contact is the absolute standard.

Hierarchy of Controls & Engineering

PPE is the last line of defense. Your primary safety infrastructure must be engineering controls.

  • Solids Handling (Weighing/Transfer): Must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

    • Why: The 4-methyl group increases lipophilicity, making dust inhalation particularly hazardous for rapid systemic absorption.

  • Solution Handling: Standard Chemical Fume Hood (Face velocity: 100 fpm).

  • Static Control: Use ionizing bars during weighing. Pyrazoles are prone to static charge, leading to "flying powder" incidents.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation of organic amines and pyridine solvents.

Body AreaRecommended PPETechnical Rationale
Hand Protection Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil)Pyridine moieties can swell standard latex and thin nitrile, leading to rapid breakthrough (<5 mins). Laminate films provide >4 hours protection against amine permeation.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient. Amines are corrosive; dust contact with the moist cornea causes immediate, potentially irreversible alkaline burns.
Respiratory P100 / N99 Respirator (if outside hood)ORPAPR (Powered Air Purifying Respirator) for >10g scale.Particulates are the primary vector. If in solution with volatile solvents, upgrade to Organic Vapor/Amine (OV/AG) cartridges.
Body Tyvek® Lab Coat (Disposable) with cuffed sleeves.Cotton lab coats absorb liquids and hold toxic residues against the skin. Disposable, non-woven fabrics prevent saturation.

Visualized Workflows

A. PPE Selection Logic

This decision tree ensures you select the correct barrier based on the physical state of the reagent.

PPE_Logic cluster_check Pre-Work Validation Start Start: Handling 4-Methyl-2-pyridin... State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Liquid_Risk Risk: Splash & Vapor Permeation Liquid->Liquid_Risk Solid_PPE PPE: Double Nitrile + N95/P100 Eng: Powder Hood Solid_Risk->Solid_PPE Liquid_PPE PPE: Laminate Gloves + Goggles Eng: Fume Hood Liquid_Risk->Liquid_PPE Check Check Glove Integrity (Air Inflation Test) Solid_PPE->Check Liquid_PPE->Check

Caption: PPE Selection workflow based on physical state, emphasizing the divergence between dust control and permeation resistance.

Operational Protocols

Protocol A: The "Static-Free" Weighing Procedure

Context: Aminopyrazoles are often fluffy, electrostatic solids.

  • Preparation: Place an ionizing fan or static gun inside the powder hood.

  • Taring: Tare the receiving vessel (scintillation vial/flask) before opening the source container.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is suspected to be a salt form (e.g., Hydrochloride), as corrosion can introduce impurities.

  • Cleaning: Wipe the exterior of the source container with a methanol-dampened wipe inside the hood before returning it to storage.

Protocol B: Emergency Spill Response

Context: A 500mg vial drops and shatters on the floor.

Spill_Response Accident Spill Occurs (>100mg) Evacuate 1. Evacuate Lab (Allow aerosols to settle - 15 min) Accident->Evacuate DonPPE 2. Don Emergency PPE (Tyvek Suit, Full Face Respirator) Evacuate->DonPPE Contain 3. Cover with Wet Pad (Prevent Dust Generation) DonPPE->Contain Neutralize 4. Clean Surface (10% Bleach or Weak Acid) Contain->Neutralize Dispose 5. Double Bag as HazWaste Neutralize->Dispose

Caption: Step-by-step logic for responding to a solid spill, prioritizing aerosol mitigation.

Waste Disposal & Deactivation[1]

Do not mix with general organic waste. The pyridine ring can interfere with certain incineration scrubbers or react with alkyl halides in waste drums.

  • Segregation: Designate a specific waste stream for "Basic/Amine-Containing Organics."

  • Decontamination: Glassware should be rinsed with a 5% Hydrochloric Acid (HCl) solution (to protonate the amine and pyridine nitrogen, rendering them water-soluble salts) before a final water rinse.

  • Labeling: Clearly mark waste containers: Contains Pyridine Derivatives - Toxic/Corrosive.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyridin-3-ylmethyl derivatives. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. United States Department of Labor. Retrieved from [Link]

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